molecular formula C10H15NO B1615223 2-(methoxymethyl)-N,6-dimethylaniline CAS No. 941294-11-7

2-(methoxymethyl)-N,6-dimethylaniline

Cat. No.: B1615223
CAS No.: 941294-11-7
M. Wt: 165.23 g/mol
InChI Key: YWMSSFJXQDPVDJ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-N,6-dimethylaniline is a substituted aniline compound of interest in advanced chemical synthesis and pharmaceutical research. Its structure, featuring aniline and methoxymethyl groups, suggests potential as a key intermediate or building block in organic synthesis. Researchers can utilize this compound in developing novel chemical entities or complex molecules. It is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Specific properties, applications, and safety information should be verified from authoritative sources prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-N,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-4-6-9(7-12-3)10(8)11-2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMSSFJXQDPVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650021
Record name 2-(Methoxymethyl)-N,6-dimethylaniline
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-11-7
Record name 2-(Methoxymethyl)-N,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-N,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to GSK2334470 (CAS 941294-11-7): A Selective PDK1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2334470, also identified by CAS number 941294-11-7, is a highly potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] As a pivotal kinase in the PI3K/AKT signaling pathway, PDK1 is a critical regulator of cell growth, survival, and proliferation. Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and safety considerations for GSK2334470, intended to support researchers and drug development professionals in their scientific endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of GSK2334470 are summarized below.

PropertyValueSource
CAS Number 941294-11-7 (Note: Also cited as 1227911-45-6 in some sources)[2]
Molecular Formula C25H34N8O[2]
Molecular Weight 462.59 g/mol [2]
IUPAC Name (3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide[4]
Solubility Soluble in DMSO (100 mM or 46.26 mg/mL) and Ethanol (100 mM or 46.26 mg/mL)[2]
Purity ≥98% (HPLC)[2]
Storage Store at +4°C[2]

Biological Activity and Mechanism of Action

GSK2334470 is a potent inhibitor of PDK1 with an IC50 value of approximately 10 nM in cell-free assays.[2][5] It exhibits high selectivity for PDK1, showing minimal activity against a large panel of other kinases.[3][6]

The primary mechanism of action for GSK2334470 involves the inhibition of PDK1-mediated phosphorylation of its downstream substrates. This leads to the suppression of the T-loop phosphorylation and subsequent activation of key proteins in the AGC kinase family, including S6K1, SGK, and RSK.[2][7] While it effectively inhibits these substrates, GSK2334470 demonstrates a more limited inhibitory effect on the activation of Akt.[2]

The PI3K/PDK1/Akt signaling pathway, which GSK2334470 modulates, is a central cascade in cellular regulation. Its function and the point of intervention by GSK2334470 are illustrated in the following diagram.

PDK1_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (T308) S6K1 S6K1 PDK1->S6K1 phosphorylates SGK SGK PDK1->SGK phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC1->S6K1 activates S6K1->CellGrowth SGK->CellGrowth GSK2334470 GSK2334470 GSK2334470->PDK1 inhibits

Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of GSK2334470.

Experimental Protocols

Preparation of Stock Solutions

Given its solubility profile, GSK2334470 can be prepared as a stock solution in anhydrous DMSO or ethanol.[2] For a 100 mM stock solution, dissolve 46.26 mg of GSK2334470 in 1 mL of solvent. It is important to note that batch-specific molecular weights may vary due to hydration, which could necessitate adjustments to the solvent volume.[2]

In Vitro Kinase Assay

A general protocol to assess the inhibitory activity of GSK2334470 against PDK1 can be adapted from standard kinase assay methodologies.

Materials:

  • Recombinant human PDK1 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

  • Substrate (e.g., PDKtide peptide)

  • [γ-³²P]ATP

  • GSK2334470 (serially diluted)

  • P81 phosphocellulose paper

  • Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PDK1 enzyme, and the peptide substrate.

  • Add varying concentrations of GSK2334470 or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).[5]

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.[5]

  • Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of GSK2334470 and determine the IC50 value.

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of GSK2334470.

Safety Profile

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Avoid contact with skin and eyes.[9] Do not breathe dust or aerosols.[10] Handle in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

In case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water.[9]

  • Inhalation: Move to fresh air.[12]

  • Ingestion: Rinse mouth with water and seek medical attention.[12]

It is imperative to consult a comprehensive institutional or supplier-provided SDS for detailed safety information before handling GSK2334470.

Conclusion

GSK2334470 is a valuable research tool for investigating the role of the PDK1 signaling pathway in various cellular processes and disease models. Its high potency and selectivity make it a precise probe for dissecting the complexities of this critical signaling cascade. Researchers utilizing this compound should adhere to the information and protocols outlined in this guide and follow rigorous safety procedures to ensure accurate and safe experimentation.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK2334470 | Ligand page. Available from: [Link]

  • PubChem. GSK2334470. National Center for Biotechnology Information. Available from: [Link]

  • The Chemical Probes Portal. GSK2334470. Available from: [Link]

  • ResearchGate. Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1 | Request PDF. Available from: [Link]

  • Safety data sheet. (August 02 2022). Available from: [Link]

  • US EPA. Ethyl 12-hydroxyoctadecanoate Properties. Available from: [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. (August 22 2012). Available from: [Link]

  • Safety data sheet. Available from: [Link]

  • Utah Nanofab. 1. BTE. Available from: [Link]

  • Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. Available from: [Link]

  • ResearchGate. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. (March 06 2017). Available from: [Link]

  • LABOSHOP. Safety Data Sheet. (March 20 2023). Available from: [Link]

  • National Academies Press. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Available from: [Link]

  • PubChem. N-Fructosyl pyroglutamate | C11H17NO8 | CID 139292107. National Center for Biotechnology Information. Available from: [Link]

  • STS Inks. SAFETY DATA SHEET 1. IDENTIFICATICATION OF THE SUBSTANCE/ MIXTURE AND OF THE. Available from: [Link]

  • Nomura Research Group. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB. (March 09 2023). Available from: [Link]

  • PubMed. The measurement of polyglutamate metabolites of the thymidylate synthase inhibitor, ICI D1694, in mouse and human cultured cells. Available from: [Link]

  • ECHA. Aluminium oxide - Registration Dossier. Available from: [Link]

  • PubMed. Protocols for the Study of Taxanes Chemosensitivity in Prostate Cancer. Available from: [Link]

Sources

2-methoxymethyl-N,6-dimethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-methoxymethyl-N,6-dimethylaniline: Physicochemical Properties, Proposed Synthesis, and Potential Applications

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a vast array of functional molecules. This technical guide provides a comprehensive overview of 2-methoxymethyl-N,6-dimethylaniline, a compound for which detailed experimental data is not widely available in the public domain. By leveraging established principles of organic chemistry and drawing parallels with structurally related, well-characterized analogs, this document offers a predictive yet scientifically grounded exploration of its molecular characteristics, a plausible synthetic route, and its potential utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The systematic name "2-methoxymethyl-N,6-dimethylaniline" defines a precise chemical structure from which fundamental molecular properties can be derived. The molecule consists of an aniline core with a methyl group on the nitrogen atom (N-methyl), a methyl group at the 6-position of the benzene ring, and a methoxymethyl group (-CH2OCH3) at the 2-position.

From this structure, the molecular formula and molecular weight have been calculated:

PropertyValue
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol

A table of predicted physicochemical properties, based on the analysis of similar compounds such as 2,6-dimethylaniline and N,N-dimethylaniline, is presented below.[1][2][3][4][5]

PropertyPredicted Value/CharacteristicRationale
Appearance Colorless to light yellow liquidSimilar to other substituted anilines.[2][6]
Boiling Point ~200-220 °CHigher than 2,6-dimethylaniline (215 °C) due to increased molecular weight and the ether linkage.
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone).The polar amine and ether groups may confer slight water solubility, but the aromatic ring and alkyl groups suggest greater solubility in organic solvents.[2][5]
Basicity (pKa of conjugate acid) ~4-5The electronic and steric effects of the ortho-substituents are expected to influence the basicity, likely making it comparable to or slightly less basic than 2,6-dimethylaniline.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-methoxymethyl-N,6-dimethylaniline can be envisioned starting from the readily available 2,6-dimethylaniline. The proposed multi-step synthesis is outlined below, with each step representing a standard, high-yielding transformation in organic chemistry.

Step 1: N-Formylation of 2,6-Dimethylaniline

The synthesis commences with the protection of the amino group of 2,6-dimethylaniline. N-formylation is a robust method to achieve this, preventing side reactions in subsequent steps.

  • Protocol:

    • To a solution of 2,6-dimethylaniline in formic acid, add acetic anhydride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture into ice water to precipitate the N-formyl-2,6-dimethylaniline.

    • Filter, wash with cold water, and dry the solid product.

Step 2: Directed Ortho-Lithiation and Methoxymethylation

The formyl group directs the deprotonation to the ortho-position (the remaining hydrogen at the 2-position). Subsequent reaction with chloromethyl methyl ether introduces the desired methoxymethyl group.

  • Protocol:

    • Dissolve N-formyl-2,6-dimethylaniline in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of n-butyllithium in hexanes dropwise, maintaining the low temperature.

    • After stirring for 1-2 hours, add chloromethyl methyl ether (MOM-Cl) dropwise.

    • Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the N-Formyl Group

Acidic or basic hydrolysis can be employed to remove the formyl protecting group and regenerate the secondary amine.

  • Protocol (Acidic Hydrolysis):

    • Dissolve the crude product from the previous step in a mixture of methanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~9-10.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Step 4: N-Methylation

The final step involves the methylation of the secondary amine to yield the target compound, 2-methoxymethyl-N,6-dimethylaniline.

  • Protocol:

    • Dissolve the secondary amine in a suitable solvent such as methanol.

    • Add formaldehyde, followed by sodium borohydride in portions at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final product by column chromatography on silica gel.

The proposed synthetic workflow is depicted in the following diagram:

Synthesis of 2-methoxymethyl-N,6-dimethylaniline cluster_0 Step 1: N-Formylation cluster_1 Step 2: Ortho-Methoxymethylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation A 2,6-Dimethylaniline B N-formyl-2,6-dimethylaniline A->B HCOOH, Ac2O C N-formyl-2-(methoxymethyl)-6-methylaniline B->C 1. n-BuLi, THF, -78°C 2. MOM-Cl D 2-(methoxymethyl)-6-methylaniline C->D HCl, MeOH, reflux E 2-methoxymethyl-N,6-dimethylaniline D->E HCHO, NaBH4, MeOH

Caption: Proposed synthesis of 2-methoxymethyl-N,6-dimethylaniline.

Potential Applications in Research and Drug Development

While specific applications for 2-methoxymethyl-N,6-dimethylaniline have not been documented, its structural features suggest several areas of potential utility, particularly as a building block in medicinal chemistry.

  • Scaffold for Biologically Active Molecules: 2,6-Dimethylaniline is a crucial intermediate in the synthesis of local anesthetics like lidocaine and bupivacaine, as well as certain antiarrhythmic and anticonvulsant drugs.[7] The introduction of a methoxymethyl group at the 2-position of the N,6-dimethylaniline scaffold could modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. The ether linkage may alter lipophilicity and metabolic stability.

  • Agrochemical Synthesis: The 2,6-dimethylaniline core is also present in a number of fungicides and herbicides.[6] The novel substitution pattern of 2-methoxymethyl-N,6-dimethylaniline could be explored for the development of new agrochemicals with potentially improved efficacy or a different spectrum of activity.

  • Ligand Development in Coordination Chemistry: Substituted anilines can serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The specific steric and electronic environment created by the N-methyl, 6-methyl, and 2-methoxymethyl groups could lead to catalysts with unique selectivity and reactivity.

Conclusion

2-methoxymethyl-N,6-dimethylaniline represents an intriguing, albeit underexplored, chemical entity. Based on a systematic analysis of its structure and the known chemistry of related compounds, this guide provides a solid foundation for its further investigation. The derived molecular formula (C10H15NO) and molecular weight (165.23 g/mol ), along with the proposed synthesis and discussion of potential applications, offer a starting point for researchers and drug development professionals interested in exploring the properties and utility of this novel substituted aniline. The synthesis pathway is designed to be robust and high-yielding, utilizing well-established chemical transformations. The potential for this compound to serve as a valuable intermediate in the creation of new pharmaceuticals and other functional molecules warrants its synthesis and empirical characterization.

References

  • Acmec Biochemical. (n.d.). 87-62-7[2,6-dimethylaniline]. Retrieved from [Link]

  • PubChem. (2026). 2,6-Dimethylaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,6-Dimethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

Sources

Advancing Weed Management: A Technical Guide to Novel Aniline Intermediates for Chloroacetanilide Herbicide Research

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and professionals in agrochemical development.

Abstract

Chloroacetanilide herbicides are a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf weeds. The efficacy and selectivity of these herbicides are critically dependent on the molecular architecture of their aniline-derived core. This technical guide provides an in-depth exploration of the design, synthesis, and characterization of novel aniline intermediates, which are pivotal in the development of next-generation chloroacetanilide herbicides. We will delve into the causal relationships between the structural modifications of these intermediates and the biological activity of the final products, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The Central Role of the Aniline Moiety in Chloroacetanilide Herbicides

Chloroacetanilide herbicides, such as alachlor, metolachlor, and acetochlor, have been instrumental in global food production for decades.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants, a process essential for early seedling growth.[2] The chloroacetamide moiety of these herbicides is the reactive component, alkylating key enzymes in the VLCFA pathway. However, the N-substituted aniline ring dictates the molecule's overall physicochemical properties, including its uptake, translocation, and metabolic fate in both target weeds and tolerant crops.

The "novelty" in this field is driven by the need to address several key challenges:

  • Expanding the weed control spectrum: Modifying the aniline ring can alter the herbicide's binding affinity to the target enzyme, potentially bringing new weed species under control.

  • Enhancing crop safety: Fine-tuning the electronic and steric properties of the aniline intermediate can lead to more rapid detoxification in crops, thereby improving selectivity.

  • Mitigating environmental impact: Designing aniline intermediates that lead to herbicides with more favorable degradation profiles can reduce their persistence in soil and water.

  • Combating herbicide resistance: The development of novel structures is a key strategy in managing the evolution of herbicide-resistant weeds.

This guide will provide a comprehensive overview of the strategies and methodologies for developing innovative aniline intermediates to meet these challenges.

Designing Novel Aniline Intermediates: A Structure-Activity Relationship (SAR) Perspective

The design of novel aniline intermediates is a hypothesis-driven process, guided by a deep understanding of the structure-activity relationships (SAR) that govern herbicidal efficacy. The aniline ring of a chloroacetanilide herbicide can be systematically modified to probe its interaction with the biological target and influence its overall behavior.

Key Structural Modifications and Their Rationale

The exploration of novel aniline intermediates often focuses on several key areas of the molecule:

  • Substitution pattern on the aromatic ring: The nature, number, and position of substituents on the aniline ring are critical. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), or small alkyl groups can significantly impact the electronic properties of the entire molecule, influencing its reactivity and binding characteristics.

  • Introduction of heterocyclic moieties: Replacing the phenyl ring with or attaching heterocyclic systems (e.g., pyrazole, pyridine, pyrazine) can introduce novel interactions with the target enzyme and alter the molecule's solubility and metabolic stability.[3][4]

  • Modification of the N-alkyl substituent: While this guide focuses on the aniline core, it is important to note that the N-alkyl group also plays a crucial role. The interplay between the aniline ring and the N-alkyl substituent determines the overall shape and lipophilicity of the final herbicide.

The following diagram illustrates the key regions for modification on a generalized aniline intermediate.

SAR_Aniline cluster_mods Key Modification Zones Aniline_Core Aniline Core Aromatic_Subs Aromatic Ring Substituents (e.g., -CH3, -Cl, -CF3) Aniline_Core->Aromatic_Subs Directly impacts electronic properties N_Alkyl_Group N-Alkyl Group (influences steric and electronic properties) Aniline_Core->N_Alkyl_Group Interacts with substituents Heterocyclic_Core Heterocyclic Core (replaces or attaches to aniline) Aniline_Core->Heterocyclic_Core Alters core structure and properties

Caption: Key modification zones on a generalized aniline intermediate for SAR studies.

Synthesis of Novel Aniline Intermediates: Protocols and Methodologies

The successful implementation of a design strategy hinges on robust and efficient synthetic protocols. This section provides detailed, step-by-step methodologies for the synthesis of representative novel aniline intermediates.

General Synthetic Workflow

The synthesis of a novel chloroacetanilide herbicide from a new aniline intermediate typically follows a well-established workflow. This process is designed to be self-validating, with clear checkpoints for characterization and purification.

Synthesis_Workflow Start Design of Novel Aniline Intermediate Synthesis Synthesis of Aniline Intermediate Start->Synthesis Purification1 Purification of Intermediate (e.g., Column Chromatography, Distillation) Synthesis->Purification1 Characterization1 Characterization of Intermediate (NMR, MS, IR) Purification1->Characterization1 Chloroacetylation Chloroacetylation Reaction Characterization1->Chloroacetylation Purification2 Purification of Final Product Chloroacetylation->Purification2 Characterization2 Characterization of Final Product (NMR, MS, Elemental Analysis) Purification2->Characterization2 Bioassay Herbicidal Activity Screening Characterization2->Bioassay

Caption: A generalized workflow for the synthesis and evaluation of novel chloroacetanilide herbicides.

Exemplary Protocol: Synthesis of 3-Chloro-2-methylaniline

3-Chloro-2-methylaniline is a key intermediate for the synthesis of certain quinolinecarboxylic acid herbicides and serves as a good model for the synthesis of substituted anilines.[5]

Objective: To synthesize 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene.

Materials:

  • 2-chloro-6-nitrotoluene

  • Sulfur

  • Sodium bicarbonate

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

  • Reduced pressure distillation apparatus

Procedure:

  • Combine 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A molar equivalent ratio of 1:3-5 (2-chloro-6-nitrotoluene:sulfur) is recommended.[5]

  • Add N,N-dimethylformamide (DMF) to the flask to serve as the reaction solvent.

  • Heat the reaction mixture to 110-140°C with vigorous stirring.

  • Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to isolate the 3-chloro-2-methylaniline.[5]

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The yield should be calculated based on the starting amount of 2-chloro-6-nitrotoluene.

Chloroacetylation of the Aniline Intermediate

Once the novel aniline intermediate is synthesized and purified, the final step is the chloroacetylation to produce the active herbicide.

Objective: To N-chloroacetylate a substituted aniline.

Materials:

  • Substituted aniline intermediate

  • Chloroacetyl chloride

  • A suitable solvent (e.g., tetrahydrofuran, toluene)

  • A base (e.g., pyridine, triethylamine)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted aniline intermediate and a base (e.g., pyridine) in a suitable dry solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting aniline.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Characterization of Novel Aniline Intermediates and Final Products

Thorough characterization of both the aniline intermediate and the final chloroacetanilide is essential to confirm the structure and purity of the synthesized compounds. A suite of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like many aniline derivatives.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture.[7] It is particularly useful for monitoring reaction progress and assessing the purity of non-volatile compounds.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile aniline compounds and their derivatives.[8][9] Different detectors, such as Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD), can be used depending on the specific analytical needs.[6]

Data Presentation: Analytical Parameters for Aniline Derivatives

The following table summarizes typical analytical parameters for the characterization of aniline derivatives using GC-NPD, based on established methodologies.

CompoundCAS No.Method Detection Limit (MDL) in Water (µg/L)Linearity Range in Water (µg/L)
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2,4,6-Trichloroaniline634-93-51.23 x MDL to 300 x MDL
(Data adapted from EPA Method 8131)[6]

Biological Evaluation and Future Directions

The ultimate test of a novel aniline intermediate is the herbicidal activity of the resulting chloroacetanilide. Standardized greenhouse and field trials are conducted to assess the efficacy against a range of weed species and the safety to relevant crops.[4][10]

The data from these bioassays, when correlated with the structural features of the aniline intermediates, provide crucial feedback for the design of the next generation of compounds. This iterative process of design, synthesis, and testing is at the heart of modern herbicide discovery.

Future research in this area will likely focus on:

  • Computational modeling and in silico screening: To predict the activity of virtual compounds and prioritize synthetic targets.

  • Green chemistry approaches: Developing more environmentally friendly synthetic routes to novel aniline intermediates.[11]

  • Understanding and overcoming resistance mechanisms: Designing molecules that are effective against weeds that have developed resistance to existing herbicides.

By leveraging the principles and methodologies outlined in this guide, researchers can contribute to the development of more effective, selective, and sustainable solutions for global weed management.

References

  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The Chloroacetamide Herbicides: A Multifaceted Approach. Weed Science Society of America. [URL not available]
  • Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3035–3044. [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. Journal of Agricultural and Food Chemistry, 52(10), 3035-3044. [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]

  • Méndez-Lucio, O., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Molecules, 23(9), 2345. [Link]

  • Wikipedia. (n.d.). Alachlor. Wikipedia. [Link]

  • Méndez-Lucio, O., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. MDPI. [Link]

  • Ge, F., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1723–1732. [Link]

  • Shell Internationale Research Maatschappij B.V. (1984). Chloroacetanilides, their preparation, their use, compositions containing them, and method of combating undesired plant growth.
  • Ge, F., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]

  • Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • Hrubá, F., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

  • Notario, R., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. PMC. [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. [Link]

  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Analytice. (2017). Laboratory determination of aniline (CAS: 62-53-3). Analytice. [Link]

  • Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

  • Research Journal of Pharmacy and Technology. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. RJPT. [Link]

  • Chinese Journal of Pesticide Science. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. CJPS. [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

Structural Analogs of 2-Ethyl-6-Methylaniline: A Technical Guide for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the synthesis, structural evaluation, and application of 2-ethyl-6-methylaniline (EMA) and its analogs in agrochemical development.[1]

Executive Summary

2-ethyl-6-methylaniline (EMA) represents a "Goldilocks" intermediate in the chloroacetanilide class of herbicides.[1] Unlike its symmetric analogs—2,6-dimethylaniline (too labile) and 2,6-diethylaniline (highly lipophilic and persistent)—EMA offers an optimal balance between herbicidal efficacy and environmental degradation profiles. This guide details the synthesis of EMA, compares it with key structural analogs, and provides validated protocols for its incorporation into bioactive scaffolds like Metolachlor and Acetochlor .

Key Technical Insight: The 2,6-disubstitution pattern is not merely structural; it serves as a "steric gatekeeper," protecting the amide bond in the final herbicide from rapid enzymatic hydrolysis in soil, thereby extending residual activity.

Structural Landscape & Analogs

The efficacy of chloroacetanilide herbicides hinges on the aniline core. The following table compares EMA with its primary commercial analogs.

Table 1: Comparative Properties of 2,6-Disubstituted Anilines
AnalogStructureKey HerbicidesLipophilicity (LogP)Soil Half-Life (Est.)[1]Steric Bulk
2,6-Dimethylaniline Symmetric (Me/Me)Lidocaine (Pharma), Xylachlor~2.1Short (<15 days)Low
2-Ethyl-6-methylaniline Asymmetric (Et/Me)Metolachlor, Acetochlor ~2.9Medium (15-40 days)Optimal
2,6-Diethylaniline Symmetric (Et/Et)Alachlor, Butachlor~3.4Long (>60 days)High

Senior Scientist Note: In drug and agrochemical design, shifting from 2,6-dimethyl to 2-ethyl-6-methyl introduces chirality in the final rotational conformers (atropisomerism) and increases lipophilicity without the extreme persistence associated with 2,6-diethyl analogs.[1]

Synthesis Strategies: The Ortho-Alkylation Protocol

The industrial standard for synthesizing EMA and its analogs is Friedel-Crafts ortho-alkylation of anilines using alkenes.[1] This reaction requires high selectivity to avoid para-substitution or poly-alkylation.

Mechanism of Action

The reaction utilizes an aluminum anilide catalyst, generated in situ from aluminum metal or triethylaluminum. This catalyst coordinates with the amine nitrogen, directing the incoming ethylene electrophile specifically to the ortho position via a cyclic transition state.

Visualization: Ortho-Selective Alkylation Pathway

AlkylationPathway Start o-Toluidine Complex Aluminum Anilide Intermediate Start->Complex Catalyst Activation (150°C) Cat Al / AlCl3 Catalyst Cat->Complex Transition Cyclic Transition State (6-membered) Complex->Transition + Ethylene Ethylene Ethylene (High P) Ethylene->Transition Product 2-Ethyl-6-methylaniline (EMA) Transition->Product Ortho-Rearrangement SideProduct 4-Ethyl isomer (Impurity) Transition->SideProduct Leakage (<5%)

Caption: Mechanism of aluminum-catalyzed ortho-alkylation of o-toluidine to EMA.

Experimental Protocol: Synthesis of 2-Ethyl-6-Methylaniline

Objective: Synthesize high-purity EMA from o-toluidine via high-pressure alkylation. Scale: Laboratory Bench (1 L Autoclave).

Reagents & Equipment[2][3][4]
  • Substrate: o-Toluidine (purity >99%).[2]

  • Alkylating Agent: Ethylene gas (CP grade).[1]

  • Catalyst System: Aluminum powder (fine mesh) + Aluminum Chloride (AlCl₃) or Triethylaluminum (TEA).

  • Equipment: 1 L Hastelloy or Stainless Steel high-pressure autoclave.

Step-by-Step Methodology
  • Catalyst Formation (Critical Step):

    • Charge the autoclave with 400 g of o-toluidine.

    • Add 4.0 g of Aluminum powder and 1.0 g of AlCl₃ (initiator).

    • Purge: Seal and purge with Nitrogen (3x) to remove oxygen (Al-anilides are pyrophoric).[1]

    • Activation: Heat to 180°C with stirring (500 rpm). Hydrogen gas will evolve as the Aluminum anilide complex forms.[1] Vent H₂ carefully until pressure stabilizes.

  • Alkylation:

    • Heat the mixture to 280°C - 300°C .

    • Pressurize with Ethylene to 4.0 - 6.0 MPa .[1]

    • Maintain pressure by replenishing Ethylene as it is consumed.[1][3] The reaction is exothermic; control temperature via internal cooling coils.[1]

    • Endpoint: Monitor Ethylene uptake.[1][3] Reaction typically completes in 3–5 hours when uptake ceases.

  • Work-up:

    • Cool to 80°C. Vent residual Ethylene.

    • Hydrolysis: Carefully quench the catalyst by adding 10% NaOH solution (exothermic!). This liberates the aniline from the aluminum complex.

    • Separation: Separate the organic phase.[1]

    • Purification: Distill under reduced pressure.

      • Fraction 1: Unreacted o-toluidine (recycle).

      • Fraction 2:2-Ethyl-6-methylaniline (Product) (BP: ~231°C at atm, collect at ~110°C/10 mmHg).[1]

      • Residue: Poly-ethylated byproducts.

Validation Criteria:

  • GC Purity: >98.0%.[1]

  • Appearance: Clear to pale yellow oil.[1][2]

  • Yield: Expect 85–92% based on o-toluidine conversion.

Downstream Application: Chloroacetanilide Synthesis

Once EMA is synthesized, it is converted into active herbicides via N-acylation.[1] The following workflow illustrates the synthesis of Metolachlor .

Reaction Logic[4]
  • N-Alkylation: EMA is reacted with methoxy-2-propanol (or its chloride derivative) to form the secondary amine.[1]

  • N-Acylation: The secondary amine is acylated with chloroacetyl chloride.[1]

Visualization: Herbicide Synthesis Workflow

HerbicideSynthesis EMA 2-Ethyl-6-methylaniline (EMA) Intermediate N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline EMA->Intermediate N-Alkylation Reagent1 Methoxy-2-propanol / Catalyst Reagent1->Intermediate Metolachlor Metolachlor (Active Herbicide) Intermediate->Metolachlor N-Acylation Reagent2 Chloroacetyl Chloride Reagent2->Metolachlor

Caption: Conversion of EMA to Metolachlor via stepwise N-alkylation and acylation.

Structure-Activity Relationship (SAR)

The 2,6-substitution pattern dictates the "Field Life" of the molecule.[1]

  • Steric Hindrance: The ethyl and methyl groups create a "shield" around the amide nitrogen.[1] This prevents soil amidases from easily accessing and cleaving the molecule, which would render it inactive.

  • Metabolic Fate: While resistant to hydrolysis, the alkyl groups eventually undergo oxidation (hydroxylation) by cytochrome P450 enzymes, leading to water-soluble metabolites (ESA and OA acids) that leach into groundwater.

  • Design Trade-off:

    • Increase Sterics (e.g., 2,6-diisopropyl): Too persistent, environmental toxicity.

    • Decrease Sterics (e.g., 2,6-dimethyl): Degrades too fast for season-long weed control.[1]

    • EMA (2-ethyl-6-methyl):[1][4][5][6]Optimal balance.

References

  • Huaian Shuangyang Chemical Co Ltd. (2015).[1] Preparation technology of 2-methyl-6-ethylaniline. CN104910021A.[4] Link

  • United States Patent Office. (1949).[1] Process for the alkylation of aromatic amines. US2454906. Link

  • Barra Caracciolo, A., et al. (2005). Degradation and leaching of the herbicides metolachlor and diuron. Environmental Pollution. Link

  • Nalla, V., et al. (2023).[7][8] An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. Link

  • USDA ARS. (1999).[1] Structural Influences in Relative Sorptivity of Chloroacetanilide Herbicides on Soil. Link

Sources

Solubility and stability of 2-(methoxymethyl)-N,6-dimethylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-(methoxymethyl)-N,6-dimethylaniline (hereafter referred to as MMDMA ).[1] As a sterically hindered N-alkyl aniline with an ortho-benzylic ether substituent, MMDMA presents a unique set of stability challenges distinct from simple xylidines.

This molecule is frequently encountered as a high-value intermediate in the synthesis of chloroacetanilide herbicides (analogous to metolachlor precursors) and specialized pharmaceutical scaffolds.[1] Its "dual-threat" functionality—a reactive secondary amine coupled with an acid-labile ether linkage—requires precise solvent selection and handling protocols to prevent yield-destroying degradation.[1]

Part 1: Physicochemical Characterization

To understand solubility and stability, we must first deconstruct the molecule’s electronic and steric environment.[1]

Structural Analysis
  • Core: Electron-rich aniline ring.[1]

  • N-Methyl Group (Position 1): Increases basicity (

    
     ~4.8–5.2 estimated) and nucleophilicity compared to primary anilines, though slightly tempered by steric crowding.[1]
    
  • Methoxymethyl Group (Position 2): A benzylic ether.[1][2] While generally stable to base, it is a "hot spot" for acid-catalyzed hydrolysis and radical oxidation.[1]

  • Methyl Group (Position 6): Provides steric bulk, shielding the nitrogen but also increasing lipophilicity.[1]

Predicted Properties
PropertyValue / CharacteristicImplication for Process
Molecular Formula

MW: 165.23 g/mol
LogP (Octanol/Water) 2.1 – 2.4 (Estimated)Highly lipophilic; poor water solubility.[1]

(Conjugate Acid)
~4.9 Weak base; can be extracted into aqueous acid.[1]
Boiling Point >220°C (Predicted)High boiler; difficult to remove by simple distillation without vacuum.[1]
Physical State Viscous Oil / Low-melting SolidLikely liquid at RT; prone to supercooling.[1]

Part 2: Solubility Profile

MMDMA exhibits a "Lipophilic-Polar" solubility profile.[1] The hydrophobic toluene-like core drives solubility in non-polar solvents, while the amine and ether oxygen allow compatibility with polar aprotic solvents.[1]

Solvent Compatibility Matrix
Solvent ClassSolvent ExampleSolubility RatingStability RiskTechnical Recommendation
Hydrocarbons Hexane, HeptaneModerate Low Good for crystallization/precipitation if cooled.[1] Poor for reaction homogeneity.[1]
Aromatics Toluene, XyleneExcellent Low Preferred process solvent. High stability and solubility.[1]
Chlorinated DCM, ChloroformExcellent Medium Risk of reaction with trace HCl in degrading solvent (cleaves ether).[1]
Alcohols Methanol, IPAHigh Medium Protically active.[1] Potential for trans-etherification under acidic conditions.[1]
Polar Aprotic DMSO, DMF, ACNHigh Low-Medium Excellent for nucleophilic substitutions.[1] Hard to remove (high BP).
Aqueous Water (pH 7)Insoluble Low Forms biphasic system.[1]
Aqueous Acid 1M HClSoluble (Salt) High CRITICAL RISK: Rapid hydrolysis of methoxymethyl ether.

Part 3: Stability & Degradation Mechanisms

The stability of MMDMA is governed by two competing degradation pathways: Oxidative Coupling (Nitrogen-driven) and Solvolysis (Ether-driven).[1]

Oxidative Instability (The "Darkening" Effect)

Secondary anilines are notorious for autoxidation.[1] Upon exposure to air (oxygen) and light, MMDMA undergoes radical abstraction at the N-methyl group or the ring, leading to:

  • N-Oxide formation: Precursor to rearrangement.[1]

  • Dimerization: Formation of colored hydrazine-like or benzidine-like impurities (causing the oil to turn brown/black).[1]

Acid Sensitivity (The Ether Cleavage)

The ortho-methoxymethyl group is a benzylic ether.[1] In the presence of strong acids (or Lewis acids like


 used in Friedel-Crafts steps), this ether cleaves to form a benzylic cation, which is then quenched by water (forming the alcohol) or other nucleophiles.[1]
Visualizing the Degradation Pathways

MMDMA_Degradation cluster_Oxidation Pathway A: Oxidation (Air/Light) cluster_Hydrolysis Pathway B: Acid Hydrolysis MMDMA MMDMA (Target Molecule) Radical N-Radical Intermediate MMDMA->Radical O2 / UV Light Cation Benzylic Cation Intermediate MMDMA->Cation H+ (Acid) Dimer Colored Dimers (Impurities) Radical->Dimer Coupling Alcohol Benzyl Alcohol Derivative Cation->Alcohol + H2O

Caption: Figure 1.[1] Dual degradation pathways of MMDMA. Pathway A (Red) dominates in storage; Pathway B (Yellow) dominates in acidic processing.[1]

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solvent selection for new synthetic steps.

  • Preparation: Weigh 100 mg of MMDMA into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Phase separation or solid residue persists after 2 mL total solvent.[1]

  • Quantification: Calculate solubility (

    
    ) as:
    
    
    
    
Protocol B: Stability-Indicating HPLC Method

Standard purity assays may miss early-stage oxidation.[1] Use this method to detect the "Benzyl Alcohol" degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (Basic pH suppresses protonation, improving peak shape for anilines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidized species).[1]

  • Reference Standard: Synthesize/purchase the 2-(hydroxymethyl) analog to mark the hydrolysis impurity time.

Workflow: Solvent Selection Decision Tree

Solvent_Selection Start Select Solvent for MMDMA ReactionType Is this for Reaction or Storage? Start->ReactionType Storage Storage ReactionType->Storage Reaction Reaction ReactionType->Reaction StoreCond Use Toluene or Store Neat under N2 Storage->StoreCond Acidic Is Reaction Acidic? Reaction->Acidic YesAcid AVOID Alcohols/Water Use DCM or Toluene Keep Temp < 0°C Acidic->YesAcid Yes NoAcid Is Reaction Basic? Acidic->NoAcid No YesBase Compatible with most Polar/Non-Polar Solvents NoAcid->YesBase Yes

Caption: Figure 2. Logic flow for selecting solvents to minimize MMDMA degradation.

Part 5: Handling & Storage Recommendations

  • Inert Atmosphere: Always store MMDMA under a blanket of Nitrogen or Argon.[1] The secondary amine is oxygen-scavenging.[1]

  • Container: Use amber glass or opaque HDPE to prevent photo-oxidation.[1]

  • Acid Scavenging: If used in chlorinated solvents (DCM/Chloroform), add a stabilizer (e.g., amylene) or wash the solvent with basic alumina to remove trace HCl, which triggers ether cleavage.[1]

  • Re-purification: If the material darkens (oxidation), purify via Vacuum Distillation rather than silica chromatography, as acidic silica sites can degrade the ether.[1] If chromatography is necessary, pretreat silica with 1% Triethylamine.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,6-Dimethylaniline (Xylidine) derivatives.[1][3] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Section: Stability of Benzyl Ethers). Wiley-Interscience.[1]

  • ChemicalBook. (2025).[1] 2-Methoxy-6-methylaniline Properties and Synthesis. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Data for Substituted Anilines.[1] Retrieved from [1]

  • ResearchGate. (2025). Oxidation Mechanisms of N-alkyl Anilines. Retrieved from [1]

Sources

Methodological & Application

Application Note: Precision N-Methylation Strategies for 2-Methoxymethyl-6-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The N-methylation of 2-methoxymethyl-6-methylaniline (Target Molecule 1 ) presents a classic challenge in organic synthesis: nucleophilic substitution on a sterically hindered, electron-rich aromatic amine.[1]

Structural Challenges

The target molecule features a primary amino group flanked by two ortho-substituents:

  • Position 2: A methoxymethyl group (

    
    ).[1]
    
  • Position 6: A methyl group (

    
    ).[1]
    

This 2,6-disubstitution pattern creates significant steric congestion around the nitrogen center, retarding the formation of the tetrahedral intermediate required for nucleophilic attack.[1] Furthermore, the methoxymethyl group is a benzyl ether variant; while generally robust, it precludes the use of extremely harsh Lewis acids (e.g.,


) or vigorous hydrogenation conditions that might trigger hydrogenolytic cleavage of the benzylic C-O bond.
The "Mono- vs. Di-" Dilemma[1]
  • Mono-methylation (

    
    ):  Highly desirable for pharmaceutical intermediates but difficult to control using alkyl halides (e.g., MeI) due to the enhanced nucleophilicity of the secondary amine product, leading to over-alkylation.
    
  • Di-methylation (

    
    ):  Easier to achieve via forcing conditions but often requires high temperatures that degrade the ether side chain.[1]
    

This guide prioritizes Mono-methylation via Reductive Amination (Protocol A) as the "Gold Standard" for purity and reproducibility, while providing Direct Alkylation (Protocol B) for scalable, cost-sensitive applications.[1]

Decision Framework & Workflow

The following decision tree outlines the optimal synthetic pathway based on your specific purity and scale requirements.

MethylationStrategy Start Start: 2-methoxymethyl- 6-methylaniline Target Target Product? Start->Target Mono Mono-Methyl amine (-NHMe) Target->Mono High Selectivity Di Di-Methyl amine (-NMe2) Target->Di Exhaustive Methylation MethodA Protocol A: Reductive Amination (Paraformaldehyde/NaBH4) Mono->MethodA Preferred (R&D/Pilot) MethodB Protocol B: Direct Alkylation (MeI / Base) Mono->MethodB Alternative (Cost-driven) MethodC Protocol C: Eschweiler-Clarke (HCOOH / HCHO) Di->MethodC Robust Scale-up QC1 QC1 MethodA->QC1 High Purity QC2 QC2 MethodB->QC2 Requires Chromatography

Figure 1: Strategic decision tree for selecting the appropriate methylation protocol based on target substitution and scale.

Protocol A: Reductive Mono-Methylation (The Gold Standard)[1]

Objective: Selective synthesis of N-methyl-2-methoxymethyl-6-methylaniline. Mechanism: Formation of a hindered imine/hemiaminal followed by in situ hydride reduction.[1][2] This method avoids quaternary salt formation because the steric bulk prevents the secondary amine from reacting with a second equivalent of formaldehyde rapidly.[1]

Reagents & Equipment
  • Substrate: 2-methoxymethyl-6-methylaniline (1.0 equiv)

  • C1 Source: Paraformaldehyde (1.2 - 1.5 equiv)[1]

  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv) or Sodium Cyanoborohydride (
    
    
    
    ) (1.5 equiv)
  • Solvent: Methanol (anhydrous)[3]

  • Additive: Acetic Acid (catalytic) or NaOMe (to depolymerize paraformaldehyde)

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • Charge a reaction vessel with 2-methoxymethyl-6-methylaniline (10 mmol) and Methanol (30 mL).

    • Add Paraformaldehyde (12-15 mmol eq. of formaldehyde).

    • Expert Insight: Due to the 2,6-steric hindrance, the imine formation is slow.[1] Add a catalytic amount of NaOMe (0.1 equiv) to facilitate paraformaldehyde depolymerization, or reflux the mixture at 65°C for 2-4 hours until clear. Monitor by TLC (disappearance of primary amine).

    • Note: The intermediate is likely a hemiaminal ether or a Schiff base.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Carefully add

      
        (20 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Alternative: If using

      
      , it can be added at the start (one-pot) with acetic acid adjustment to pH 5-6.[1] However, 
      
      
      
      is preferred for toxicity reasons if the two-step temp profile is managed.[1]
  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • QC Check: Take an aliquot, quench with water, extract with EtOAc.[1] Check LCMS for M+14 mass shift (Methyl group).

  • Workup:

    • Quench excess hydride with 1N HCl (carefully, to pH ~2) to decompose borate complexes.[1]

    • Stir for 15 minutes.

    • Basify to pH >10 using 10% NaOH or saturated

      
       .[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Expected Results
  • Yield: 85-95%

  • Selectivity: >95% Mono-methylated product.[1][4]

  • Purification: Usually sufficiently pure.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: Controlled Direct Alkylation (Scale-Up Variant)

Objective: Cost-effective methylation using alkyl halides. Risk: High risk of over-methylation (N,N-dimethyl) and quaternary salts.[1] Mitigation: Use of phase-transfer catalysis (PTC) or specific base control.[1]

Reagents[1][5][6][7]
  • Substrate: 2-methoxymethyl-6-methylaniline (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (0.95 - 1.0 equiv) — Strict stoichiometry is vital.[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (weaker base reduces over-alkylation).
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Procedure
  • Preparation: Dissolve substrate in ACN (0.2 M concentration).

  • Base Addition: Add finely ground

    
    .[1] Stir for 15 mins at Room Temp (RT).
    
  • Alkylation:

    • Cool to 0°C .

    • Add MeI dropwise (diluted in ACN) over 1 hour.[1]

    • Expert Insight: Do not add excess MeI.[1] Stop at 0.95 equivalents to leave a small amount of starting material rather than forming the difficult-to-separate dimethyl impurity.

  • Monitoring: Stir at RT for 12-24 hours. Monitor strictly by HPLC/TLC.

  • Workup: Filter off solids (salts).[1] Concentrate filtrate.[1][5] Partition between water/DCM.[1]

Analytical Data & Validation

To validate your synthesis, compare your isolated product against these expected parameters.

ParameterMethodExpected Signature (Mono-Methyl)
Proton NMR

NMR (

)

2.85 - 2.95 ppm
(Singlet, 3H,

). Look for the broad singlet of

around 3.5-4.0 ppm.[1]
Carbon NMR

NMR

~30-35 ppm
(

).
Mass Spec ESI-MS (+)

. Absence of

(Dimethyl).
TLC Silica (Hex/EtOAc 8:[1]2)Product

is typically higher than starting material due to capping of polar NH.[1]

Scientific Grounding & Troubleshooting

The "Ortho-Effect" Mechanism

The success of Protocol A relies on the steric inhibition of resonance .[1] In 2,6-disubstituted anilines, the lone pair on nitrogen is twisted out of conjugation with the phenyl ring.[1] This makes the nitrogen more basic but less nucleophilic towards bulky electrophiles (like the second formaldehyde adduct).[1]

Mechanism Step1 Aniline + HCHO (Slow Step due to Sterics) Step2 Hemiaminal / Imine Intermediate Step1->Step2 Reflux/MeOH Step3 Hydride Attack (NaBH4) Step2->Step3 0°C Step4 N-Methyl Product Step3->Step4 Irreversible

Figure 2: Kinetic pathway of reductive amination highlighting the rate-limiting imine formation.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance preventing imine formation.[1]Increase reaction temp to reflux during paraformaldehyde addition. Add 5 mol%

or use Toluene with Dean-Stark trap.
Over-Methylation Too much reductant/HCHO or high temp during reduction.[1]Ensure cooling to 0°C during

addition. Switch to Protocol A (Reductive) if using Protocol B.
Ether Cleavage Acid concentration too high (if using Protocol C/Eschweiler-Clarke).[1]Avoid strong mineral acids.[1] The methoxymethyl group is stable to Formic Acid but sensitive to

/

.

References

  • Reductive Amination of Hindered Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Synthesis of Chloroacetanilide Intermediates (Context for 2,6-disubstituted anilines)

    • U.S. Patent 3,937,730.[1] "Process for the preparation of 2,6-dialkyl-N-alkylanilines." (Demonstrates high-temp alkylation challenges).

  • Eschweiler-Clarke Limitations

    • Moore, M. L.[1][6] "The Leuckart Reaction."[1][6][7] Organic Reactions, 1949, 5, 301.[6] (Discusses steric limitations in methylation).

  • Ruthenium Catalyzed Methylation (Modern Alternative)

    • Li, F., et al. "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol."[1][3] Journal of Organic Chemistry, 2019.[1] (Note: Often fails for 2,6-dimethyl substrates, validating the preference for Protocol A).

Sources

Application Notes & Protocols: Utilizing 2-(methoxymethyl)-N,6-dimethylaniline as a Foundational Building Block for Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines in Modern Agriculture

2-(methoxymethyl)-N,6-dimethylaniline and its structural analogs represent a class of critical intermediates in the agrochemical industry. Their significance lies in forming the core structure of chloroacetamide herbicides, a group of pre-emergence herbicides indispensable for controlling annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] The premier example of a herbicide derived from this scaffold is Metolachlor, and more specifically, its highly active S-enantiomer, S-metolachlor.[1][3]

The efficacy of these herbicides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible weed seedlings, a process that is vital for cell division and growth.[1][2][4] This targeted mode of action allows for pre-emergent control, forming a chemical barrier in the soil that stops weeds before they can compete with crops.[2][4]

This document provides a comprehensive guide for researchers and process development scientists on the synthesis, application, and analysis of N-alkylaniline intermediates, with a focus on the pathway to producing high-value chloroacetamide herbicides. The protocols are designed to be self-validating, with causality and scientific integrity at their core.

PART 1: Herbicide Mechanism of Action: Inhibiting Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Understanding the biochemical target is paramount for rational herbicide design and development. Chloroacetamide herbicides, including metolachlor, function by disrupting the elongation of fatty acids beyond 18 carbon atoms.[1][5]

Core Principles of Herbicidal Action:

  • Target Enzyme: The primary site of action is the inhibition of VLCFA elongase enzymes located in the endoplasmic reticulum.[5] Specifically, the condensing enzyme component of the elongase complex, which possesses a reactive cysteine residue in its active site, is the key target.

  • Biochemical Impact: VLCFAs are crucial components of various cellular structures, including the plasma membrane and cuticular waxes. By inhibiting their synthesis, the herbicide disrupts cell membrane integrity and function, ultimately halting cell division and expansion in the meristematic regions (apical and root) of emerging seedlings.[4][5]

  • Physiological Outcome: This disruption of early growth prevents weed emergence and establishment, making these herbicides highly effective when applied to the soil before weeds germinate.[2][5]

Caption: Mechanism of Chloroacetamide Herbicide Action.

PART 2: Synthesis of the Herbicide Core: From Aniline to Chloroacetamide

The synthesis of herbicides like metolachlor is a multi-step process. It begins with the appropriate substituted aniline, proceeds through the formation of a key chiral amine intermediate, and culminates in a final chloroacetylation step. The industrial production of S-metolachlor is a landmark achievement in large-scale asymmetric catalysis.[6]

Protocol 1: Synthesis of the Chiral Amine Intermediate via Asymmetric Hydrogenation

The economically most viable and elegant route to S-metolachlor involves the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline and methoxyacetone.[3][6][7] This method establishes the critical stereocenter with high efficiency and enantioselectivity.

Principle: This protocol is based on the condensation of an aniline with a ketone to form a prochiral imine. This imine is then subjected to hydrogenation using a chiral iridium catalyst, which directs the addition of hydrogen across the C=N double bond to preferentially form one enantiomer—the desired (S)-amine.

Caption: Synthetic Workflow for (S)-Metolachlor Production.

Methodology:

  • Imine Formation:

    • Charge a suitable reactor with 2-ethyl-6-methylaniline and a solvent such as toluene.

    • Add methoxyacetone (1.0-1.2 equivalents) to the mixture.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards the imine product.

    • Monitor the reaction by GC or TLC until the aniline is consumed.

    • Once complete, distill the solvent and excess methoxyacetone under reduced pressure to isolate the crude imine.

  • Asymmetric Hydrogenation:

    • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the active catalyst by mixing the iridium precursor (e.g., [Ir(COD)Cl]₂) with the chiral ferrocenyl diphosphine ligand (e.g., (R)-(S)-Xyliphos).

    • Hydrogenation Reaction: Charge a high-pressure autoclave with the crude imine, a suitable aprotic solvent (e.g., toluene), the prepared catalyst solution, and an additive such as iodide or an acid, which is known to enhance catalyst activity and stability.[6][8]

    • Seal the reactor, purge several times with nitrogen, and then with hydrogen.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 30-80 bar) and heat to the reaction temperature (e.g., 50-80 °C).[8][9]

    • Maintain the reaction under vigorous stirring. Monitor the progress by observing hydrogen uptake.

    • After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Work-up and Isolation:

    • The resulting solution containing the chiral amine can often be used directly in the next step after catalyst removal (if necessary) or a simple filtration.

    • The enantiomeric excess (ee) of the product should be determined at this stage using chiral HPLC.

Protocol 2: Chloroacetylation to Yield the Final Herbicide

Principle: This is a standard N-acylation reaction. The nucleophilic chiral amine intermediate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction.

Methodology:

  • Reaction Setup:

    • Charge a reactor with the chiral amine solution from the previous step and a suitable solvent (e.g., toluene or an inert aprotic solvent).

    • Cool the mixture in an ice bath to 0-10 °C.

    • Prepare a solution of chloroacetyl chloride (1.0-1.1 equivalents) in the same solvent.

  • Acylation:

    • Simultaneously add the chloroacetyl chloride solution and a base (e.g., triethylamine, sodium carbonate solution) dropwise to the stirred, cooled amine solution. Maintain the temperature below 15 °C. The base is critical to scavenge the HCl produced.[10]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • Monitor the reaction by TLC or GC to confirm the disappearance of the amine starting material.

  • Work-up and Purification:

    • Add water to the reaction mixture to dissolve the salt byproduct (e.g., triethylammonium chloride).

    • Separate the organic layer. Wash it sequentially with a dilute acid solution (to remove any unreacted amine), a dilute base solution (to remove any unreacted chloroacetyl chloride), and finally with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-metolachlor product as an oil.

    • Further purification is typically not required if high-purity starting materials were used, but vacuum distillation can be employed if necessary.

ParameterImine FormationAsymmetric HydrogenationChloroacetylation
Key Reagents 2-ethyl-6-methylaniline, MethoxyacetoneProchiral Imine, H₂, [Ir]-Xyliphos CatalystChiral Amine, Chloroacetyl Chloride, Base
Solvent TolueneToluene or other aprotic solventToluene
Temperature Reflux (~110 °C)50 - 80 °C[8]0 - 15 °C
Pressure Atmospheric30 - 80 bar H₂[8]Atmospheric
Typical Yield >95%>97%>98%
Key Metric Complete conversionEnantiomeric Excess (ee) >80-90%[6]High Purity
Table 1: Summary of Reaction Parameters for S-Metolachlor Synthesis.

PART 3: Quality Control and Analytical Protocols

Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric composition of the synthesized herbicide.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective technique ideal for quantifying the active ingredient and its potential metabolites or degradation products in complex matrices.[11][12] The liquid chromatograph separates the components of the mixture, which are then ionized and detected by a tandem mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • For aqueous or environmental samples, pass a known volume (e.g., 50 mL) through a C18 or Oasis HLB SPE cartridge.[11][13][14]

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analytes with a suitable solvent, typically methanol or an 80/20 methanol/water mixture.[11][12]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a mobile-phase-compatible solvent (e.g., 10/90 acetonitrile/water) to a final known volume (e.g., 1.0 mL).[11][14]

  • Instrumental Analysis:

    • LC System: Utilize a reverse-phase C18 column.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both typically modified with a small amount of formic acid or ammonium formate to improve ionization.

    • MS/MS Detector: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Monitor the transition of the precursor ion (the protonated molecule, [M+H]⁺) to one or more specific product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
S-Metolachlor 284.2252.2 176.1
Metolachlor ESA330.1298.1 202.1
Metolachlor OXA280.1248.1 90.1
Table 2: Example LC-MS/MS MRM Transitions for Metolachlor and its Metabolites.[13]

PART 4: Safety and Handling Protocols

The synthesis of chloroacetamide herbicides involves hazardous materials that require strict adherence to safety protocols.

Chemical Hazard Overview:

  • 2,6-Dimethylaniline & Analogs: These are toxic and harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They are classified as suspected human carcinogens.[16][17][18] All manipulations must be performed in a certified chemical fume hood.

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a potent lachrymator (tear-producing).[19][20][21] It reacts violently with water, releasing toxic hydrogen chloride gas.[19][22] It must be handled with extreme care in a dry, inert atmosphere within a fume hood.

  • Solvents (Toluene, etc.): Flammable and can cause irritation upon inhalation or skin contact.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling chloroacetyl chloride.[20]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for integrity before each use.[15]

  • Body Protection: A flame-retardant laboratory coat and, for larger-scale operations, a chemical-resistant apron.[18]

  • Respiratory Protection: An air-purifying respirator with an appropriate organic vapor/acid gas cartridge should be available for non-routine operations or in case of ventilation failure.[15]

Emergency Procedures:

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do NOT use water on chloroacetyl chloride spills.[22] For large spills, evacuate the area immediately and contact emergency response personnel.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20][23] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20][23] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

Storage and Waste Disposal:

  • Store all reagents in tightly sealed, clearly labeled containers in a cool, dry, well-ventilated area away from incompatible materials like acids, bases, and oxidizing agents.[15][17]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.

References

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from Krishna Solvechem Ltd. website: [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. Retrieved from Carl ROTH website: [Link]

  • Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical chemistry, 74(15), 3754–3759. [Link]

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • New Jersey Department of Health. (1999, December). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from NJ.gov website: [Link]

  • AERU, University of Hertfordshire. (n.d.). S-metolachlor (Ref: CGA 77102). Retrieved from AERU website: [Link]

  • Blaser, H. U. (2002). The Chiral Switch of Metolachlor. ResearchGate. [Link]

  • Safety data sheet. (2023, April 11). 2,6-xylidine 2,6-dimethylaniline. Retrieved from a publicly available safety data sheet. [Link]

  • YouTube. (2024, June 15). Understanding S-Metolachlor: Effective Weed Control in Agriculture. Retrieved from YouTube. [Link]

  • Revista Cultivar. (2025, May 29). S-metolachlor. Retrieved from Revista Cultivar website: [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. ResearchGate. [Link]

  • Blaser, H. U. (2009, October 4). The Story of (S)-Metolachlor An Industrial Odyssey in Asymmetric Catalysis. Retrieved from MSU Chemistry website: [Link]

  • California Department of Pesticide Regulation. (2022, June 30). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from CDPR website: [Link]

  • California Department of Pesticide Regulation. (2014, December 15). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Retrieved from CDPR website: [Link]

  • Dobler, M., et al. (2016). Process of production of (s) -metolachlor.
  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from MDA website: [Link]

  • Dobler, M., et al. (2016, September 29). PROCESS OF PRODUCTION OF (S) -METOLACHLOR. WIPO Patentscope. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline. Retrieved from PrepChem website: [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from a publicly available document. [Link]

  • Reddy, C. R., et al. (2019). B(C6F5)3-Catalyzed C−H Alkylation of N-Alkylamines Using Silicon Enolates without External Oxidant. PMC. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from PrepChem website: [Link]

  • Mol-Instincts. (n.d.). 2,6-Dimethylaniline 87-62-7 wiki. Retrieved from Mol-Instincts website: [Link]

  • Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-22. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from a publicly available research paper. [Link]

  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5. [Link]

  • Al-Obaydi, A. A. M., et al. (2018). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. PMC. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Retrieved from a publicly available research paper. [Link]

Sources

Procedure for introducing methoxymethyl groups onto N-methyl-o-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Procedure for the N-Methoxymethylation of N-methyl-o-toluidine

Abstract

This document provides a comprehensive guide for the protection of the secondary amine, N-methyl-o-toluidine, using a methoxymethyl (MOM) group. The introduction of a MOM ether is a critical step in multi-step organic syntheses to prevent unwanted side reactions involving the nucleophilic nitrogen atom.[1][2][3] This protocol details a robust and reproducible procedure using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base. It includes a step-by-step methodology, mechanistic insights, safety precautions, characterization data for the final product, and a guide for subsequent deprotection. This application note is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Rationale for Amine Protection

In complex organic synthesis, the presence of multiple functional groups necessitates a strategic approach to ensure reaction selectivity.[3] Secondary amines, such as N-methyl-o-toluidine, are nucleophilic and can interfere with a wide range of reactions, including those involving strong bases, organometallics, or electrophilic reagents.[3] Protecting groups are employed to temporarily mask the reactivity of such functional groups, allowing other transformations to occur elsewhere in the molecule.[4]

The methoxymethyl (MOM) group is an acetal-type protecting group valued for its ease of introduction and its stability under a variety of non-acidic conditions, including exposure to many reducing agents, oxidizing agents, and organometallic reagents.[5][6] Its removal is typically achieved under mild acidic conditions, providing a reliable protection-deprotection strategy.[4][5] This protocol has been specifically adapted for N-methyl-o-toluidine, a common building block in pharmaceuticals and agrochemicals.[7][8]

Reaction Mechanism and Workflow

The N-methoxymethylation of N-methyl-o-toluidine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of methoxymethyl chloride (MOM-Cl). A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

N-methyl-o-toluidine + Methoxymethyl chloride → N-(methoxymethyl)-N-methyl-o-toluidine

G cluster_reactants Reactants cluster_process Process cluster_products Products NMOT N-methyl-o-toluidine Reaction Nucleophilic Substitution in Anhydrous DCM, 0°C to RT NMOT->Reaction MOMCl Methoxymethyl Chloride (MOM-Cl) MOMCl->Reaction Base DIPEA (Base) Base->Reaction Product N-(methoxymethyl)-N-methyl-o-toluidine Reaction->Product Salt DIPEA·HCl Salt Reaction->Salt

Caption: High-level workflow for the N-methoxymethylation reaction.

The mechanism involves the direct displacement of the chloride ion from MOM-Cl by the amine nitrogen.

ReactionMechanism amine R₂N-H (N-methyl-o-toluidine) momcl CH₃-O-CH₂-Cl (MOM-Cl) amine->momcl Nucleophilic Attack transition Transition State intermediate [R₂N⁺H(CH₂OCH₃)] Cl⁻ transition->intermediate Cl⁻ leaves product R₂N-CH₂OCH₃ (Product) intermediate->product Deprotonation salt Base-H⁺ Cl⁻ intermediate->salt base Base (DIPEA) base->intermediate

Caption: Simplified mechanism of N-methoxymethylation.

Detailed Experimental Protocol

This protocol describes the procedure for the methoxymethylation of N-methyl-o-toluidine on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsMass/VolumePurityCAS Number
N-methyl-o-toluidine121.1810.01.01.21 g (1.23 mL)≥95%611-21-2
Methoxymethyl chloride (MOM-Cl)80.5112.01.20.97 g (0.85 mL)≥98%107-30-2
N,N-Diisopropylethylamine (DIPEA)129.2415.01.51.94 g (2.61 mL)≥99%7087-68-5
Dichloromethane (DCM), Anhydrous84.93--50 mL≥99.8%75-09-2
Saturated aq. NaHCO₃---50 mL--
Brine (Saturated aq. NaCl)---50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g-7487-88-9
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

CRITICAL Safety Precautions
  • Carcinogen Hazard: Methoxymethyl chloride (MOM-Cl) is a potent carcinogen and lachrymator.[1] All operations involving MOM-Cl must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Reagent Handling: Dichloromethane is a volatile and potentially toxic solvent. N-methyl-o-toluidine is toxic if swallowed, inhaled, or in contact with skin. Handle all chemicals with care.

  • Quenching: Any residual MOM-Cl should be quenched carefully with an aqueous solution of ammonium hydroxide at the end of the procedure.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and dry the flask thoroughly. Seal the flask with a rubber septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Addition of Reactants: To the flask, add anhydrous dichloromethane (50 mL). Sequentially add N-methyl-o-toluidine (1.23 mL, 10.0 mmol) and N,N-diisopropylethylamine (2.61 mL, 15.0 mmol) via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0 °C.

  • Addition of MOM-Cl: Slowly add methoxymethyl chloride (0.85 mL, 12.0 mmol) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture again to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 25 mL). d. Combine all organic layers and wash with brine (50 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(methoxymethyl)-N-methyl-o-toluidine.

Characterization of Product

The final product, N-(methoxymethyl)-N-methyl-o-toluidine (C₁₀H₁₅NO, M.W. 165.23 g/mol ), should be a clear to pale yellow oil.

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.00 (m, 4H, Ar-H ), 4.65 (s, 2H, N-CH₂ -O), 3.25 (s, 3H, O-CH₃ ), 2.85 (s, 3H, N-CH₃ ), 2.30 (s, 3H, Ar-CH₃ ).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 148.0, 135.0, 131.0, 127.0, 124.0, 122.0 (Ar-C ), 85.0 (N-CH₂ -O), 56.0 (O-CH₃ ), 38.0 (N-CH₃ ), 18.0 (Ar-CH₃ ).
Mass Spec (EI)m/z (%): 165 (M⁺), 120 ([M-CH₂OCH₃]⁺).
FT-IR (neat)ν (cm⁻¹): 2950-2800 (C-H stretch), 1600, 1490 (C=C aromatic), 1100 (C-O stretch).

Note: NMR shifts are estimated based on analogous structures and chemical principles. Actual values may vary slightly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive reagents (e.g., hydrolyzed MOM-Cl). Insufficient base.Use fresh, high-purity reagents. Ensure MOM-Cl is handled under anhydrous conditions. Check the purity of the base.
Formation of Byproducts Reaction temperature too high. Presence of water.Maintain strict temperature control during MOM-Cl addition. Use anhydrous solvents and reagents.
Incomplete Reaction Insufficient reaction time. Steric hindrance of the substrate.Allow the reaction to run longer, monitoring by TLC. A slight increase in temperature (e.g., to 40°C) may be necessary, but monitor for byproduct formation.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for flash chromatography. A less polar system may improve separation.

Deprotection of the MOM Group

The MOM group is reliably cleaved under acidic conditions. A common and effective method is to treat the protected amine with hydrochloric acid in a protic solvent.[4][5]

Example Protocol: Dissolve the N-(methoxymethyl)-N-methyl-o-toluidine in methanol or a THF/water mixture. Add a catalytic amount of concentrated HCl (or another acid like trifluoroacetic acid) and stir at room temperature.[5] Monitor the reaction by TLC until completion, then perform a standard basic work-up to isolate the deprotected N-methyl-o-toluidine.

Conclusion

This application note provides a validated and detailed protocol for the N-methoxymethylation of N-methyl-o-toluidine. By carefully controlling reaction conditions and adhering to the outlined safety precautions, researchers can effectively protect this secondary amine, facilitating subsequent synthetic transformations. The provided characterization data and troubleshooting guide serve as valuable resources for ensuring a successful outcome.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Lam, C. M., & Noël, T. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. Published by Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2482. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis, IITB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]

  • NIST. (n.d.). N-Methyl-o-toluidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(methoxymethyl)-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex aniline derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document addresses common challenges in the synthesis of 2-(methoxymethyl)-N,6-dimethylaniline, a substituted aniline with applications as a key intermediate in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: The synthesis of this molecule is a multi-step process that requires careful control of regioselectivity. A logical and robust approach begins with a commercially available, appropriately substituted aniline and proceeds through sequential functionalization. A common strategy involves starting with 2,6-dimethylaniline, followed by N-methylation and subsequent C-H functionalization.

The core challenge lies in the selective introduction of the methoxymethyl group at the C-2 position. A directed ortho-metalation (DoM) strategy is often employed for such transformations. However, direct C-H activation of an N,N-dimethylaniline derivative is also a viable modern approach.[1]

Below is a proposed workflow:

Synthetic_Workflow cluster_0 Route A: N-Alkylation First cluster_1 Alternative: Reductive Amination A1 2,6-Dimethylaniline A2 N-methylation A1->A2 e.g., CH3I, K2CO3 A3 N,N,2,6-Tetramethylaniline A2->A3 A4 ortho-C-H Functionalization A3->A4 e.g., BuLi, then ClCH2OCH3 A5 Target Molecule A4->A5 B1 2,6-Dimethylaniline B2 Reductive Amination B1->B2 Formaldehyde, Reducing Agent B3 N,2,6-Trimethylaniline B2->B3

Caption: Proposed synthetic workflows for this compound.

Q2: Why is the choice of base so critical in the N-methylation step of anilines?

A2: The choice of base is critical for several reasons. Firstly, the N-alkylation reaction, for instance using an alkyl halide like methyl iodide, generates an acid byproduct (HI).[2] This acid will protonate the starting aniline or the N-methylated product, rendering the nitrogen non-nucleophilic and halting the reaction.[2] A base is required to neutralize this acid.[2]

Secondly, the nucleophilicity of the aniline nitrogen is paramount. For sterically hindered anilines like 2,6-dimethylaniline, the lone pair on the nitrogen is less accessible. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can deprotonate the aniline to form a more potent nucleophile (an anilide anion), which can significantly accelerate the rate of reaction.[3] Weaker bases like sodium bicarbonate may be insufficient to effectively drive the reaction to completion, especially with less reactive anilines.[3]

Q3: What are the primary challenges when introducing the methoxymethyl group at the C-2 position?

A3: The main challenge is achieving regioselectivity. The N,N-dimethylamino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[2] However, direct electrophilic substitution to install a methoxymethyl group is not straightforward.

A more reliable method is directed ortho-metalation (DoM) . This involves using an organolithium reagent (like n-butyllithium) to selectively deprotonate the ortho-position, directed by the coordination of lithium to the nitrogen atom of the dimethylamino group. The resulting aryl anion can then react with an appropriate electrophile, such as chloromethyl methyl ether (MOM-Cl), to install the methoxymethyl group. This approach offers excellent regiocontrol but requires strictly anhydrous and inert conditions to prevent quenching of the organolithium intermediate.

Q4: What are the most common side reactions to anticipate during this synthesis?

A4: Several side reactions can reduce the yield and purity of the final product:

  • Over-alkylation: During N-methylation, the mono-methylated product (N,2,6-trimethylaniline) is often more nucleophilic than the starting 2,6-dimethylaniline. This can lead to a second methylation, forming the N,N-dimethylated product, or even a third, resulting in a quaternary ammonium salt.[4][5] This is a common issue in N-alkylation of amines.

  • C-Alkylation: Under certain conditions, particularly at higher temperatures with some catalysts, methylation can occur on the aromatic ring instead of the nitrogen.[6]

  • Elimination Products: If using alkylating agents other than methyl groups (e.g., secondary or tertiary halides), elimination to form an alkene can compete with the desired substitution reaction.[3]

  • Impurity-Related Reactions: The purity of starting materials is essential. For example, moisture can quench organometallic intermediates or interfere with base-mediated reactions.[4][7]

Q5: How can I effectively monitor the progress of these reactions?

A5: Monitoring reaction progress is crucial for optimizing yield and minimizing side products. The most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a fast and inexpensive method to qualitatively track the consumption of starting materials and the appearance of products.[7] Staining with an appropriate agent (e.g., potassium permanganate or UV light) can help visualize the spots.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like aniline derivatives, GC is an excellent quantitative tool. It allows for precise measurement of the relative amounts of starting material, intermediates, and products, helping to determine the optimal reaction time.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly useful for less volatile compounds or for analyses requiring high resolution.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion During N-methylation

Your TLC or GC analysis shows a significant amount of unreacted 2,6-dimethylaniline after the expected reaction time.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Base Strength The aniline nitrogen, hindered by two ortho-methyl groups, is a relatively weak nucleophile. A weak base may not effectively neutralize the acid byproduct or generate a sufficiently reactive anilide intermediate.[3]Switch to a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[3] Ensure the base is anhydrous.
Low Reaction Temperature The activation energy for the SN2 reaction may not be met at room temperature due to steric hindrance.Gradually increase the reaction temperature (e.g., to 80-120°C) and monitor progress by TLC/GC.[3] A higher boiling point solvent may be necessary.
Poor Solvent Choice Protic solvents (like ethanol or water) can solvate the aniline, reducing its nucleophilicity.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively dissolve reactants and stabilize charged intermediates without interfering with the nucleophile.[3]
Inactive Methylating Agent Alkylating agents like methyl iodide or dimethyl sulfate can degrade over time, especially with exposure to moisture.Use a fresh bottle of the methylating agent. Ensure it has been stored properly under inert conditions.[2]
Problem 2: High Percentage of Over-alkylation Byproduct

You observe the formation of a significant amount of the quaternary ammonium salt or other multiply-alkylated species.

Potential Cause Scientific Rationale Recommended Solution
Sub-optimal Reactant Stoichiometry The N-methylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent and leading to a second alkylation.[4][5]Use a slight excess of the aniline relative to the methylating agent (e.g., 1.1 to 1.5 equivalents of aniline). This ensures the alkylating agent is consumed before significant over-alkylation of the product can occur.[3]
Rapid Addition of Alkylating Agent Adding the alkylating agent too quickly can create localized high concentrations, promoting multiple alkylations on a single molecule before the agent has dispersed.Add the methylating agent slowly and dropwise to the reaction mixture, preferably using a syringe pump for precise control.
Prolonged Reaction Time Leaving the reaction to run for too long after the starting material has been consumed will inevitably lead to the formation of over-alkylation byproducts.Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to maximize the yield of the desired mono-methylated product.[7]
Problem 3: Difficulty in Product Purification

The crude product is a complex mixture, and column chromatography yields poor separation between the desired product and byproducts.

Potential Cause Scientific Rationale Recommended Solution
Similar Polarities of Products The desired product, unreacted starting material, and over-alkylated byproducts often have very similar polarities, making them difficult to separate on silica gel.[4]Optimize Chromatography: Use a long chromatography column with a shallow solvent gradient for better separation.[4] Test different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). Acid/Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent (e.g., ether) and wash with a dilute acid (e.g., 1M HCl). The amines will move to the aqueous layer as ammonium salts. Neutralize the aqueous layer with a base (e.g., NaOH) and re-extract the free amines back into an organic solvent. This can help remove non-basic impurities.

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Sources

Technical Guide: Removal of Unreacted N-Methylaniline (NMA) Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: February 2026 Department: Chemical Process Development & Purification Audience: Medicinal Chemists, Process Engineers, CMC Leads

Executive Summary & Problem Definition

The "Sticky" Amine Challenge: N-methylaniline (NMA) is a deceptive impurity. With a boiling point of ~196°C, it resists rotary evaporation. As a secondary aniline (pKa ~4.84), it often co-elutes with tertiary amine products during chromatography due to "tailing" on silica. Most critically, under ICH M7 guidelines , N-methylaniline is flagged as a potential mutagenic impurity (Class 2/3), requiring removal to ppm levels in pharmaceutical intermediates.

This guide provides three distinct, chemically-grounded workflows to sequester and remove NMA. Your choice depends entirely on the chemical nature of your desired product.

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to select the method that preserves your product while eliminating the impurity.

DecisionMatrix cluster_legend Quick Guide Start Start: Product + NMA Mixture IsProductBasic Is your Product Basic? (e.g., Tertiary Amine) Start->IsProductBasic IsProductAcidSens Is Product Acid Sensitive? IsProductBasic->IsProductAcidSens Yes MethodA Method A: The pH Switch (Acidic Wash) IsProductBasic->MethodA No (Neutral/Acidic) MethodB Method B: The Anhydride Hook (Succinic Anhydride) IsProductAcidSens->MethodB No (Robust Product) MethodC Method C: Solid Phase Scavenging (PS-Isocyanate) IsProductAcidSens->MethodC Yes (Avoid Aqueous Workup)

Figure 1: Strategic selection of purification method based on product physicochemical properties.

Protocol A: The pH Switch (Liquid-Liquid Extraction)

Best For: Neutral or Acidic Products (Amides, Esters, Ethers). Mechanism: Exploiting the pKa difference.

N-methylaniline is a weak base (pKa ~4.84). By adjusting the aqueous phase to pH ~2-3, we protonate the NMA to form the water-soluble N-methylanilinium salt.

Step-by-Step Workflow
  • Dilution: Dissolve crude mixture in a non-water-miscible solvent (Ethyl Acetate or DCM). Avoid Ether if possible (emulsion risk).

  • Acid Wash: Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Why Citric Acid? It acts as a buffer and is milder than mineral acids, preventing hydrolysis of sensitive esters.

  • Verification: Check the pH of the aqueous output. It must be < 3.0 to ensure >99% protonation of the NMA.

  • Separation: The NMA is now trapped in the aqueous layer as a salt (

    
    ).
    
  • Recovery: Collect the organic layer, dry over

    
    , and concentrate.
    

Critical Constraint: If your product is also a base (e.g., a pyridine or tertiary amine), DO NOT use this method. You will extract your product into the waste stream.

Protocol B: The Anhydride Hook (Chemoselective Derivatization)

Best For: Basic Products (Tertiary Amines) where Protocol A fails. Mechanism: Converting a base into an acid.

Since we cannot separate two bases (Product vs. NMA) easily, we chemically transform the NMA into a carboxylic acid using Succinic Anhydride . This is a classic "phase-switch" strategy.

The Reaction Logic


The resulting hemiamide has a free carboxylic acid. A basic wash (NaHCO3) will now pull the impurity into the water, leaving your basic product in the organic phase.

AnhydrideHook NMA N-Methylaniline (Lipophilic Base) Intermediate Hemiamide Derivative (Contains COOH group) NMA->Intermediate + SuccAnh SuccAnh Succinic Anhydride (Electrophile) SuccAnh->Intermediate BaseWash NaHCO3 Wash Intermediate->BaseWash Waste Aqueous Waste (Impurity Removed) BaseWash->Waste Deprotonated Acid Product Product (Remains in Organic) BaseWash->Product Phase Separation

Figure 2: The "Anhydride Hook" mechanism converting a lipophilic impurity into a water-soluble species.

Step-by-Step Workflow
  • Stoichiometry: Calculate the estimated moles of NMA impurity (via NMR integration).

  • Add Reagent: Add 1.5 - 2.0 equivalents (relative to NMA) of Succinic Anhydride directly to the reaction mixture or crude organic solution.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC will show the NMA spot disappearing and a baseline spot (the acid) appearing.

  • The Wash: Wash the organic layer with Saturated Aqueous NaHCO3 .[1]

    • Chemistry: The bicarbonate deprotonates the new carboxylic acid tail on the impurity, making it ionic and water-soluble.

  • Isolation: Your tertiary amine product remains in the organic layer.

Pro-Tip: Do not use Acetic Anhydride. It forms a neutral amide (N-methylacetanilide) which is lipophilic and difficult to separate from your product. You must use a cyclic anhydride to generate the extractable acid handle [1].

Protocol C: Solid-Phase Scavenging (The "Magic Bead")

Best For: Late-stage pharmaceutical intermediates, high-value compounds, or acid-sensitive substrates. Mechanism: Covalent capture on a polymer support.

PS-Isocyanate (Polystyrene-supported Isocyanate) resins are highly electrophilic. They react rapidly with secondary amines (NMA) to form a urea linkage. Because the impurity is now tethered to a solid bead, removal is as simple as filtration.

Step-by-Step Workflow
  • Selection: Use a resin like PS-Isocyanate or PS-Isocyanate-II (commercially available from Biotage, Sigma, etc.).

  • Loading: Add 2–3 equivalents of resin relative to the NMA impurity.

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal). Alcohols are acceptable but slower.

  • Incubation: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 4–16 hours.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin with DCM to recover any entrained product.

  • Result: The filtrate contains your pure product; the NMA is trapped on the beads.

Cost/Benefit: This is the most expensive method but offers the highest purity profile with near-zero yield loss [2].

Comparative Data Summary

FeatureProtocol A (Acid Wash)Protocol B (Anhydride Hook)Protocol C (Resin Scavenger)
Cost LowLowHigh
Time Fast (30 mins)Medium (2-3 hours)Slow (Overnight)
Suitability Neutral/Acidic ProductsBasic Products (Tertiary Amines)Acid/Base Sensitive Products
Scale Multi-KiloMulti-GramMilligram to Gram
Key Risk EmulsionsIncomplete derivatizationMechanical bead degradation

Troubleshooting & FAQs

Q: I used Succinic Anhydride (Protocol B), but the impurity peak is still there on HPLC.

  • Diagnosis: The reaction might be too slow in your solvent, or the anhydride hydrolyzed.

  • Fix: Add 0.1 equivalents of DMAP (Dimethylaminopyridine) as a catalyst. This dramatically accelerates the ring-opening of the anhydride by the NMA. Ensure your solvent is dry; water destroys succinic anhydride.

Q: Can I use Copper Sulfate (CuSO4) to remove NMA?

  • Answer: Yes, but with caveats. Aqueous CuSO4 forms a complex with amines (turning the water layer deep blue).[1][2] It is effective for small amounts of NMA but can be messy to work up on large scales and may sequester your product if it has chelating potential (e.g., diamines) [3].

Q: My product is an aniline derivative too. How do I separate NMA from it?

  • Answer: This is the hardest scenario. If your product is a primary aniline and the impurity is NMA (secondary aniline), use Salicylaldehyde . It forms a Schiff base (imine) with the primary aniline (your product) but cannot react with the secondary aniline (NMA). You can then wash away the NMA, and hydrolyze the imine back to your product with mild acid. This is a complex "protection-deprotection" strategy.

Q: What are the ICH M7 limits for N-methylaniline?

  • Answer: As a potential mutagen, if no specific carcinogenicity data exists, it is generally controlled to the TTC (Threshold of Toxicological Concern) of 1.5 µ g/day for chronic treatment.[3] In early development, limits are higher, but aiming for <1000 ppm in intermediates is standard Good Manufacturing Practice [4].

References

  • Fieser, L. F.; Martin, E. L. "Succinic Anhydride." Organic Syntheses, Coll. Vol. 2, p. 560 (1943).

  • Biotage Technical Note. "Scavenging Amines using MP-Isocyanate and PS-Isocyanate." Biotage Literature.

  • University of Rochester. "Workup for Removing Amines." Not Voodoo X - Demystifying Synthetic Organic Chemistry.

  • European Medicines Agency. "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals."[4] (2017).[3]

Sources

Technical Support Center: Selective N-Monomethylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Nucleophilicity Paradox

Why does my reaction keep over-methylating? The fundamental issue in N-methylation is that the product (secondary amine) is often more nucleophilic than the starting material (primary aniline). The methyl group acts as an electron-donating group (EDG) via induction, increasing the electron density on the nitrogen lone pair.

  • Kinetic Consequence: As soon as Ar-NHMe is formed, it competes with Ar-NH₂ for the remaining methylating agent.

  • Result: A mixture of starting material, desired product, and dimethylated impurity (

    
    ).
    
Mechanism of Failure (Direct Alkylation)

The following diagram illustrates the "Runaway Alkylation" pathway that occurs when using simple alkyl halides (e.g., MeI) without strict control.

OverMethylation Aniline Primary Aniline (Ar-NH2) Mono N-Methyl Aniline (Ar-NHMe) *More Nucleophilic* Aniline->Mono k1 (Slow) MeI Me-X (Electrophile) MeI->Mono Di N,N-Dimethyl Aniline (Ar-NMe2) *Over-Alkylated* MeI->Di Mono->Di k2 (Fast) k2 > k1 Quat Quaternary Salt (Ar-NMe3+) Di->Quat k3

Figure 1: The kinetic runaway effect where the first methylation activates the substrate for a second attack.

Method A: Reductive Amination (The Industry Standard)

Best for: General synthesis, moderate scale, tolerates most functional groups. Mechanism: Thermodynamic control via Imine formation.

Instead of attacking a methyl group directly, you form an Imine (or Hemiaminal) using Formaldehyde. The imine is neutral and less nucleophilic than the starting aniline, preventing double addition. The reduction step is then triggered to lock in the methyl group.

Protocol: The "Stepwise" Approach

Avoid "One-Pot" dumping if selectivity is critical. Use a stepwise addition.

Reagents:

  • Paraformaldehyde (PFA) or Formaldehyde (37% aq).

  • Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH(OAc)₃ (STAB).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Acid Additive: Acetic Acid (AcOH) or NaH₂PO₄.

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Aniline (1.0 equiv) in MeOH.

    • Add Paraformaldehyde (1.1 - 1.5 equiv).

    • Add NaH₂PO₄ (1.0 equiv) or AcOH (cat.) to buffer pH to ~4–5.

    • Crucial: Stir at reflux (MeOH) or RT for 2–4 hours. Ensure the PFA dissolves and the imine forms (monitor by TLC/LCMS: look for disappearance of Aniline).

  • Reduction:

    • Cool to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (gas evolution!).

    • Warm to RT and stir for 2 hours.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with EtOAc.[1]

Troubleshooting Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion Imine formation failed.PFA depolymerization requires heat or acid. Add 5% AcOH or reflux longer before adding hydride.
Dimethyl Impurity (>10%) Excess HCHO + fast reduction.Do not use large excess of HCHO. Switch to NaBH(OAc)₃ in DCM (milder reducing agent).
Aldehyde Reduction Hydride added too early.Ensure PFA is fully reacted with amine before adding the reducing agent.

Method B: "Borrowing Hydrogen" Catalysis (Green Chemistry)

Best for: High-value substrates, sustainable chemistry, large scale (no genotoxic alkyl halides). Mechanism: Catalytic cycle using Methanol as the C1 source.[2]

This method uses a transition metal catalyst (Ru, Ir, Mn) to dehydrogenate Methanol to Formaldehyde in situ. The aniline condenses with this transient formaldehyde, and the catalyst "returns" the hydrogen to reduce the imine.

Key Advantage: The concentration of free formaldehyde is extremely low, making double-alkylation kinetically impossible.

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (Transient) MeOH->HCHO Dehydrogenation (-H2 stored on Cat) Cat Catalyst (Ru/Ir/Mn) Cat->MeOH Cycle Start Imine Imine Species HCHO->Imine + Aniline (-H2O) Product N-Methyl Aniline Imine->Product Hydrogenation (+H2 from Cat)

Figure 2: The Borrowing Hydrogen Cycle. Methanol acts as both the carbon source and the reducing agent.

Recommended Protocol (Ruthenium-Catalyzed)

Based on recent literature using commercially available catalysts.

  • Setup: Sealed tube or autoclave (pressure vessel).

  • Reagents:

    • Aniline (1.0 mmol).[3][4]

    • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (1 mol%).

    • Base: Cs₂CO₃ (0.5 equiv) — Critical for activation.

    • Solvent: Methanol (2 mL).

  • Conditions: Heat to 120–140°C for 12–24 hours.

  • Note: This method is often 100% selective for mono-methylation because the steric bulk of the catalyst prevents coordination to the secondary amine product.

Method C: Direct Alkylation with "Cesium Effect"

Best for: When you must use Alkyl Halides (e.g., specialized radioactive methyl sources or complex total synthesis).

If you cannot use reductive amination, you must suppress the nucleophilicity of the product. The use of Cesium Carbonate (Cs₂CO₃) in DMF or MeCN has been shown to enhance mono-selectivity compared to K₂CO₃ or NaH.

Why Cesium? The "Cesium Effect" arises from the large ionic radius of Cs⁺, which forms a "loose" ion pair with the anilide anion. This often favors the mono-alkylation transition state and improves solubility in organic solvents.

Protocol for High Selectivity:

  • Solvent: DMF (Dimethylformamide) is preferred.

  • Base: Cs₂CO₃ (1.1 equiv).

  • Reagent: Methyl Iodide (MeI) - 0.9 equiv .

    • Technique: Dissolve MeI in DMF and add it via Syringe Pump over 4 hours.

    • Logic: Keeping the MeI concentration effectively zero ensures that any formed product (Ar-NHMe) competes with a huge excess of unreacted starting material (Ar-NH₂) for the electrophile.

FAQ & Troubleshooting Guide

Q: I am seeing 15% N,N-dimethylaniline. How do I remove it?

  • A: Separation is difficult due to similar polarity.

    • Chemical Trick: Add Acetic Anhydride (Ac₂O) to the crude mixture. It will acetylate the Primary (Ar-NH₂) and Secondary (Ar-NHMe) amines to Amides, but leave the Tertiary (Ar-NMe₂) amine untouched. You can then separate the basic tertiary amine by acid extraction. (Note: This destroys your desired product's amine functionality, requiring hydrolysis later).

    • Better approach: Optimize the reaction to prevent it.[5] Switch to Method B (Borrowing Hydrogen).

Q: Can I use Dimethyl Carbonate (DMC) instead of MeI?

  • A: Yes. DMC is a "green" methylating agent.[6] However, it usually requires high temperatures (>160°C) or Zeolite catalysts (e.g., NaY, KY) to be effective. It is generally more selective for mono-methylation than MeI but requires an autoclave.

Q: My aniline has an electron-withdrawing group (e.g., -NO₂). Reaction is too slow.

  • A: Electron-deficient anilines are poor nucleophiles.

    • Reductive Amination: Switch to stronger conditions: Ti(OiPr)₄ as a Lewis Acid additive to force imine formation, followed by NaBH₃CN.[7]

    • Direct Alkylation:[7] Heat is required.[1] Use Cs₂CO₃ in DMF at 80°C.

Q: I need to methylate a highly complex drug intermediate. What is the safest route?

  • A: Use the Protection-Deprotection strategy.

    • Protect amine with Boc anhydride (

      
       Ar-NH-Boc).
      
    • Methylate the Boc-amine using NaH/MeI (

      
       Ar-N(Me)-Boc).
      
    • Deprotect with TFA (

      
       Ar-NHMe).
      
    • Yield: Lower overall, but 100% purity guaranteed .

References

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Borrowing Hydrogen (Ruthenium Catalysis)

    • Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007, 349(10), 1555-1575.

    • Dang, T. T., et al. "Ruthenium-Catalyzed N-Methylation of Amines using Methanol." Organometallics, 2008.
  • The Cesium Effect

    • Flessner, T., & Doye, S. "Cesium Carbonate: A Powerful Base for the Alkylation of Amines." Journal of Practical Chemistry, 1999.

  • Green Methylation (DMC)

    • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706-716.

Sources

Validation & Comparative

A Guide to the Spectral Analysis of 2-(methoxymethyl)-N,6-dimethylaniline by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(methoxymethyl)-N,6-dimethylaniline, a substituted aniline derivative of interest in drug discovery and development. Through a comparative approach, we will dissect the spectral features of this molecule, drawing upon experimental data from structurally related compounds to predict and interpret its NMR signatures.

Introduction to the Structural Elucidation of Substituted Anilines

Substituted anilines are a critical class of compounds in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. NMR spectroscopy is an indispensable tool for characterizing these features in solution, providing data on the connectivity of atoms and the electronic environment of individual nuclei.[1] This guide focuses on this compound, a molecule with a unique substitution pattern on the aniline ring. Understanding its NMR spectra is crucial for confirming its identity and purity, as well as for studying its interactions with biological targets.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. Based on the analysis of structurally similar compounds, we can predict the ¹H NMR spectrum of this compound.

The structure of this compound is presented below, with protons labeled for the purpose of spectral assignment.

Caption: Structure of this compound with proton labeling.

Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H_a, H_b, H_c): The aromatic region is expected to show three distinct signals.

    • H_a: This proton is ortho to the electron-donating N,N-dimethylamino group and meta to the methyl and methoxymethyl groups. It is expected to appear as a doublet of doublets (dd) in the range of 6.8-7.2 ppm.

    • H_b: This proton is para to the N,N-dimethylamino group and meta to both the methyl and methoxymethyl groups. It is expected to appear as a triplet (t) in the range of 6.6-7.0 ppm.

    • H_c: This proton is ortho to the methoxymethyl group and meta to the N,N-dimethylamino and methyl groups. It is expected to appear as a doublet of doublets (dd) in the range of 6.7-7.1 ppm.

  • N(CH₃)₂ Protons: The two methyl groups attached to the nitrogen are equivalent and will appear as a single sharp singlet. Due to the electron-donating nature of the amino group, this signal is expected in the range of 2.7-3.0 ppm. For comparison, the N,N-dimethyl protons in N,N-dimethylaniline appear around 2.92 ppm.[2]

  • Ar-CH₃ Protons: The methyl group attached to the aromatic ring at position 6 is expected to produce a singlet in the range of 2.2-2.5 ppm. In 2-methylaniline, the methyl protons appear around 2.09 ppm.[3]

  • CH₂ Protons: The methylene protons of the methoxymethyl group are adjacent to an oxygen atom and the aromatic ring. This will result in a downfield shift, and the signal is predicted to be a singlet in the range of 4.4-4.8 ppm. The typical chemical shift for protons in a methoxymethyl ether is around 4.6 ppm.[4]

  • OCH₃ Protons: The methyl protons of the methoxymethyl group are attached to an oxygen atom and are expected to appear as a sharp singlet in the range of 3.2-3.5 ppm. The chemical shift for the methyl protons in a methoxymethyl ether is typically around 3.3 ppm.[4]

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H_a6.8 - 7.2dd
H_b6.6 - 7.0t
H_c6.7 - 7.1dd
N(CH₃)₂2.7 - 3.0s
Ar-CH₃2.2 - 2.5s
CH₂4.4 - 4.8s
OCH₃3.2 - 3.5s

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Caption: Structure of this compound with carbon labeling.

Predicted Chemical Shifts:

  • Aromatic Carbons (C1-C6): The six aromatic carbons will have distinct chemical shifts due to the different substituents.

    • C1 & C2: These carbons are attached to the methyl and methoxymethyl groups, respectively, and are expected to be in the range of 135-145 ppm.

    • C6: This carbon is attached to the N,N-dimethylamino group and will be significantly shielded, appearing in the range of 148-152 ppm. The carbon attached to the nitrogen in N,N-dimethylaniline appears at 150.66 ppm.[2]

    • C3, C4, C5: These carbons bearing hydrogen atoms will have chemical shifts influenced by the electronic effects of the substituents. They are expected in the range of 110-130 ppm.

  • N(CH₃)₂ Carbons (C8, C9): The two methyl carbons attached to the nitrogen are equivalent and will appear as a single signal around 40-45 ppm. In N,N-dimethylaniline, these carbons appear at 40.73 ppm.[2]

  • Ar-CH₃ Carbon (C7): The methyl carbon attached to the aromatic ring is expected to have a chemical shift in the range of 18-22 ppm. The methyl carbon in 2-methylaniline appears at 17.17 ppm.[5]

  • CH₂ Carbon (C10): The methylene carbon of the methoxymethyl group, being attached to an oxygen and an aromatic ring, will be deshielded and is predicted to appear in the range of 70-75 ppm.

  • OCH₃ Carbon (C12): The methyl carbon of the methoxymethyl group is attached to an oxygen and is expected to have a chemical shift in the range of 55-60 ppm. The methyl carbon in methoxymethane (dimethyl ether) appears at 59.3 ppm.[6]

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C2135 - 145
C3, C4, C5110 - 130
C6148 - 152
C7 (Ar-CH₃)18 - 22
C8, C9 (N(CH₃)₂)40 - 45
C10 (CH₂)70 - 75
C12 (OCH₃)55 - 60

Comparative Analysis with Structurally Related Compounds

The predicted NMR data for this compound can be rationalized by comparing it to the experimental data of simpler, related molecules.

  • N,N-Dimethylaniline: The ¹H NMR spectrum of N,N-dimethylaniline shows signals for the N-methyl protons at ~2.9 ppm and aromatic protons between 6.6 and 7.2 ppm.[7][8] The ¹³C NMR spectrum shows the N-methyl carbons at ~40 ppm and the aromatic carbons in the range of 112-151 ppm.[9] The introduction of a methyl and a methoxymethyl group in our target molecule will lead to a more complex aromatic region and additional aliphatic signals.

  • 2-Methylaniline (o-Toluidine): This compound introduces a methyl group at the ortho position. In its ¹H NMR spectrum, the aromatic protons are shifted, and a new singlet for the methyl protons appears around 2.1 ppm.[5] In the ¹³C NMR, the methyl carbon appears around 17 ppm.[5] This provides a basis for predicting the chemical shifts of the Ar-CH₃ group in our target molecule.

  • Methoxymethyl Ethers: The characteristic signals for the methoxymethyl (MOM) group are a singlet for the O-CH₂-O protons around 4.6 ppm and a singlet for the O-CH₃ protons around 3.3 ppm in the ¹H NMR spectrum.[4] The corresponding carbon signals appear around 96 ppm (O-CH₂-O) and 55 ppm (O-CH₃) in the ¹³C NMR spectrum.[4] These values are key for assigning the signals of the methoxymethyl substituent in this compound.

The combination of these substituents on the aniline ring in this compound results in a unique electronic environment for each nucleus, leading to the predicted shifts. The electron-donating N,N-dimethylamino group will cause a general upfield shift of the ortho and para protons and carbons, while the methoxymethyl and methyl groups will have their own distinct electronic and steric influences.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

A Sample Preparation B Solvent Selection A->B Dissolve 5-25 mg of sample C NMR Tube Loading B->C Use 0.6-0.7 mL of deuterated solvent D Instrument Setup C->D Transfer solution to a clean NMR tube E Data Acquisition D->E Tune and shim the spectrometer F Data Processing E->F Acquire 1H and 13C spectra G G F->G Fourier transform, phase, and baseline correct

Caption: Experimental workflow for NMR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10] The sample should be of high purity to avoid interfering signals.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[11] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone can be used if solubility is an issue.[11] The choice of solvent can influence the chemical shifts of the analyte.[12][13][14]

  • NMR Tube Loading: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15] Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[10]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field should be shimmed to achieve high homogeneity, which results in sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of about 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of about 220 ppm and a relaxation delay of 2-5 seconds are common.[1]

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging experimental data from structurally analogous compounds and fundamental NMR principles, we have assigned the expected chemical shifts and multiplicities for all the unique proton and carbon nuclei in the molecule. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this and similar compounds. This comprehensive spectral guide serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science, aiding in the unambiguous structural verification and further investigation of this important class of molecules.

References

  • Vertex AI Search. (n.d.). Chemical shifts.
  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Benchchem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(16), 1829-1835.
  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 13C NMR spectrum.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • University of Leicester. (2011, February 16).
  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). American Chemical Society.
  • Ke, Z., Zhao, Y., Li, R., & Liu, Z. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of dimethyl ether.
  • ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
  • Greene, T. W., & Wuts, P. G. M. (n.d.). (iii)
  • PubChem. (n.d.). o-Toluidine.

Sources

Comparative Reactivity Profile: 2-(Methoxymethyl)-N,6-dimethylaniline vs. 2-Ethyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(methoxymethyl)-N,6-dimethylaniline (Molecule A) and 2-ethyl-6-methylaniline (Molecule B).

Executive Summary

This guide analyzes the reactivity differences between a highly functionalized secondary aniline (Molecule A ) and a standard sterically hindered primary aniline (Molecule B ).

  • Molecule A (this compound): Characterized by a secondary amine core (

    
    ) and a hemilabile ether side chain. It exhibits unique coordination chemistry but significant steric deactivation toward bulky electrophiles.
    
  • Molecule B (2-ethyl-6-methylaniline - MEA): A primary amine (

    
    ) commodity intermediate (CAS 24549-06-2). It is the industry standard for chloroacetanilide herbicide synthesis (e.g., Metolachlor, Acetochlor). Its reactivity is dominated by the "Ortho-Effect" but retains the versatility of primary amines (Schiff base formation).
    

Key Finding: Molecule B is kinetically superior for initial functionalization (imine formation/acylation) due to lower steric bulk at the nitrogen. Molecule A offers superior stability against oxidation and unique chelation potential due to the methoxymethyl ether oxygen.

Structural & Electronic Landscape

The reactivity divergence stems from two vectors: Amine Class (Secondary vs. Primary) and Ortho-Substituent Nature (Ether vs. Alkyl).

Comparative Data Table
FeatureMolecule A Molecule B (MEA)
Structure This compound2-ethyl-6-methylaniline
Amine Class Secondary (

)
Primary (

)
Ortho-1 Group Methyl (

)
Methyl (

)
Ortho-2 Group Methoxymethyl (

)
Ethyl (

)
Electronic Effect Inductive withdrawal (-I) by Oxygen; Potential H-bond Acceptor.[1]Weak Inductive Donation (+I); Inert Lipophilic Bulk.
Steric Profile Extreme: N-Methyl + Ortho-substituents create a "buried" nitrogen center.High: Ortho-disubstitution retards attack, but H-atoms on N are accessible.
Key Reactivity N-Acylation (Slow), N-Nitrosation.Schiff Base, Isocyanate, Diazonium formation.
The "Hemilabile" Ether Effect (Molecule A)

In Molecule A, the oxygen atom in the ortho-methoxymethyl group is positioned to interact with the amine proton (intramolecular hydrogen bonding) or coordinate with Lewis acids attacking the nitrogen.

  • Impact: This stabilizes the ground state, potentially lowering the

    
     compared to a purely alkyl-substituted analog, while simultaneously creating a "pincer-like" steric wall against large electrophiles.
    
The "Inert" Alkyl Effect (Molecule B)

Molecule B relies on pure steric hindrance. The ethyl group rotates to minimize clash with the amine, but offers no electronic assistance.

  • Impact: Predictable kinetics governed purely by the Taft Steric Parameter (

    
    ).
    

Reactivity Case Studies

Scenario A: Chloroacetylation (Herbicide Synthesis)

The synthesis of chloroacetanilide herbicides (e.g., Alachlor analogs) requires reacting the aniline with chloroacetyl chloride.

  • Molecule B (Primary): Reacts readily, though slower than unsubstituted aniline. The reaction is irreversible and forms a stable amide.

    • Mechanism:[1][2][3][4] Nucleophilic attack

      
       Tetrahedral intermediate 
      
      
      
      HCl elimination.
  • Molecule A (Secondary): The reaction is significantly slower . The

    
     group adds steric bulk to the transition state. Furthermore, the resulting tertiary amide is conformationally locked (atropisomerism) due to the clash between the N-methyl/N-acetyl groups and the ortho-ring substituents.
    
Scenario B: Schiff Base Formation (Reductive Amination)
  • Molecule B: Readily condenses with aldehydes (e.g., methoxyacetone) to form imines (Schiff bases). This is the standard industrial route for Metolachlor.

  • Molecule A: Inert. As a secondary amine, it cannot form a stable neutral imine. It can only form iminium ions, which are unstable without immediate reduction. This limits Molecule A's utility in multi-component coupling reactions.

Scenario C: Metabolic Stability (Drug Design)
  • Molecule A: High liability.[5] The

    
     group is a prime target for Cytochrome P450 N-demethylation. The benzylic ether is susceptible to O-dealkylation.
    
  • Molecule B: Moderate stability. The primary metabolic route is benzylic oxidation of the ethyl group or ring hydroxylation.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of the two molecules.

ReactivityComparison cluster_A Molecule A (Secondary Amine) cluster_B Molecule B (Primary Amine) NodeA 2-(methoxymethyl)- N,6-dimethylaniline ProductA1 Tertiary Amide (Sterically Congested) NodeA->ProductA1 + Chloroacetyl Cl (Slow, High Sterics) ProductA2 N-Nitroso Derivative NodeA->ProductA2 + HNO2 ProductB2 Schiff Base (Imine) (Versatile Intermediate) NodeA->ProductB2 NO REACTION NodeB 2-ethyl- 6-methylaniline ProductB1 Secondary Amide (Stable Herbicide Core) NodeB->ProductB1 + Chloroacetyl Cl (Fast) NodeB->ProductB2 + Aldehyde (-H2O) ProductB3 Diazonium Salt (Azo Dye Precursor) NodeB->ProductB3 + NaNO2/HCl

Caption: Divergent reaction pathways. Molecule B (Green) offers versatile functionalization (Imine/Diazo), while Molecule A (Red) is restricted to acylation and nitrosation.

Experimental Protocols

Protocol 1: Competitive Acylation Assay

Objective: To quantify the relative nucleophilicity and steric penalty of the N-methyl ether (A) vs the Ethyl primary amine (B).

Reagents:

  • Molecule A (1.0 eq)

  • Molecule B (1.0 eq)

  • Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Solvent: Dichloromethane (

    
    )
    
  • Internal Standard: Dodecane

Methodology:

  • Preparation: Dissolve 1.0 mmol of Molecule A, 1.0 mmol of Molecule B, and 0.5 mmol of Dodecane in 10 mL of anhydrous

    
    .
    
  • Initiation: Add 0.5 mmol of Acetic Anhydride dropwise at

    
     under 
    
    
    
    atmosphere.
  • Monitoring: Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Analysis: Quench with sat.

    
    . Extract the organic layer. Analyze via GC-MS or HPLC.
    
  • Calculation: Calculate the ratio of Acetylated-A vs. Acetylated-B.

    • Expected Result:

      
       of the product will be Acetylated-B . The primary amine (B) is less sterically hindered and kinetically more accessible than the crowded secondary amine (A).
      
Protocol 2: Determination of (Potentiometric Titration)

Objective: To assess the electronic influence of the methoxymethyl ether oxygen.

Methodology:

  • Dissolve

    
     M of the amine in a mixed solvent system (e.g., 50% Ethanol/Water) to ensure solubility.
    
  • Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.

  • Determine the half-equivalence point to find the

    
     of the conjugate acid.
    
    • Note: Molecule A is expected to have a slightly lower

      
       (weaker base) than Molecule B due to the inductive electron-withdrawing effect (-I) of the ether oxygen, despite the electron-donating N-methyl group.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32485, 2-Ethyl-6-methylaniline. Retrieved from [Link]

  • European Patent Office. Chloroacetanilides, their preparation, and use.[4] (Patent EP0123327). Retrieved from [Link]

  • Royal Society of Chemistry. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

Technical Guide: Identification of 2-(methoxymethyl)-N,6-dimethylaniline in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the identification and analysis of 2-(methoxymethyl)-N,6-dimethylaniline , a specific substituted aniline metabolite associated with the degradation of chloroacetanilide herbicides (e.g., Alachlor, Butachlor, or structural analogs).

Executive Summary & Chemical Context

This compound (CAS: 941294-11-7) is a substituted aniline derivative.[1][2][3] In the context of pesticide residue analysis, it represents a critical degradation product (metabolite) of chloroacetanilide herbicides . These herbicides, such as Alachlor , Butachlor , and Dimethachlor , are widely used for weed control in corn, soybeans, and rice.

Upon application, the parent compounds undergo environmental degradation (microbial and photolytic) or metabolic breakdown in plants/animals. A primary pathway involves the cleavage of the chloroacetyl group and the N-alkoxy side chain, often yielding substituted anilines. The specific presence of the methoxymethyl group on the ring (or retained from the N-substituent depending on the specific rearrangement) makes this metabolite a unique marker for differentiating specific herbicide exposure or evaluating complex degradation pathways.

Key Chemical Characteristics:

  • Molecular Formula: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol [3][4]

  • Structural Features: Aniline core, N-methyl group, 2-methoxymethyl group, 6-methyl group.[2][5]

  • Significance: Substituted anilines are often more persistent and mobile in groundwater than the parent compounds and may possess distinct toxicological profiles (e.g., mutagenicity concerns associated with certain chloroaniline derivatives).

Comparative Analysis of Identification Methods

The identification of polar aniline metabolites requires high sensitivity and selectivity. Below is a comparative assessment of the three primary analytical platforms.

FeatureLC-MS/MS (Triple Quad) GC-MS/MS (EI/CI) HRMS (Q-TOF / Orbitrap)
Primary Utility Quantification & Routine Screening Structural Confirmation (Fragment Rich)Unknown Identification & Retrospective Analysis
Sensitivity High (pg/L levels)Moderate to High (requires derivatization)High (Full scan sensitivity)
Sample Prep Minimal (QuEChERS / SPE)Complex (Derivatization often required for polar anilines)Minimal (QuEChERS / SPE)
Selectivity MRM (Multiple Reaction Monitoring)Retention Time + Spectral Library MatchAccurate Mass (<5 ppm) + Isotopic Pattern
Limitation Matrix effects (Ion Suppression)Thermal instability of some metabolitesLarge data file size; higher cost
Verdict Preferred for Routine Monitoring Preferred for Orthogonal Validation Preferred for Discovery
Expert Insight:

While GC-MS is traditional for anilines, LC-MS/MS is currently the gold standard for this specific metabolite due to its polarity and the ability to avoid derivatization steps that introduce variability. However, for initial identification of a new metabolite, HRMS is non-negotiable to establish the elemental formula (C₁₀H₁₅NO) with high mass accuracy.

Experimental Protocol: LC-MS/MS Identification

This protocol describes a self-validating workflow for the extraction and identification of this compound from soil or water matrices.

Phase 1: Sample Preparation (Modified QuEChERS)

Principle: Use of an acidified extraction solvent to protonate the aniline (basic nature), improving solubility and recovery.

  • Extraction:

    • Weigh 10 g of homogenized soil (or 10 mL water) into a 50 mL centrifuge tube.

    • Add 10 mL of Acetonitrile containing 1% Acetic Acid . (Acidification is critical for basic anilines).

    • Vortex for 1 min; shake vigorously for 10 min.

    • Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake immediately for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE):

    • Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Note: PSA removes organic acids but can bind acidic analytes. Since our target is a base (aniline), PSA is safe and effective for removing matrix co-extractives.

    • Vortex and centrifuge.

  • Reconstitution:

    • Evaporate 0.5 mL of extract to dryness under nitrogen.

    • Reconstitute in 0.5 mL of Mobile Phase A:B (90:10) . Filter through 0.2 µm PTFE filter.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The N-methyl aniline nitrogen is easily protonated ([M+H]⁺).

Phase 3: MRM Transitions (Quantification & Confirmation)

To validate identity, monitor one quantifier and at least two qualifier transitions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleProposed Fragment Structure
166.1 [M+H]⁺134.1 20Quantifier Loss of Methanol (-CH₃OH) from methoxymethyl group.
166.1 [M+H]⁺119.1 35Qualifier 1Loss of Methanol + Methyl (-CH₃).
166.1 [M+H]⁺91.1 45Qualifier 2Tropylium ion (aromatic ring characteristic).

Pathway Visualization

The following diagrams illustrate the metabolic origin and the analytical workflow.

Diagram 1: Chloroacetanilide Degradation Pathway

This diagram shows the theoretical breakdown of a parent chloroacetanilide (e.g., Alachlor analog) into the specific aniline metabolite.

DegradationPathway Parent Parent Chloroacetanilide (e.g., Alachlor/Analog) Intermediate Intermediate (Amide Cleavage) Parent->Intermediate Enzymatic Hydrolysis (Microbial/Plant) Metabolite Target Metabolite: This compound Intermediate->Metabolite N-Dealkylation / Rearrangement Conjugate Phase II Conjugates (Glucuronides/Sulfates) Metabolite->Conjugate Detoxification

Caption: Theoretical degradation pathway from parent herbicide to the target aniline metabolite.

Diagram 2: Analytical Workflow (LC-MS/MS)

AnalyticalWorkflow Sample Sample (Soil/Water) Extract Extraction (MeCN + 1% HAc) Sample->Extract Cleanup Clean-up (dSPE: PSA/C18) Extract->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Data Analysis (Quant/Qual) MS->Data

Caption: Step-by-step analytical workflow for the isolation and detection of the metabolite.

Validation & Quality Control (Scientific Integrity)

To ensure Trustworthiness and Self-Validation of the results, the following criteria must be met:

  • Retention Time Matching: The analyte must elute within ±0.1 min of the authentic standard (CAS 941294-11-7).

  • Ion Ratio Confirmation: The ratio of the Quantifier (134.1) to Qualifier (119.1) ions must match the standard within ±20% relative tolerance.

  • Procedural Blanks: No signal >30% of the Limit of Quantification (LOQ) should be detected in blank samples.

  • Recovery: Spiked samples should yield recoveries between 70-120% with RSD <20%.

References

  • University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Alachlor & Metabolites. Retrieved from [Link]

  • World Health Organization (WHO). (2003). Alachlor in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

  • AOAC International. (2020). Determination of Residues of Alachlor and Its Metabolite in Corn, Soybeans, and Potatoes. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Simultaneous determination of herbicide mefenacet and its metabolites residues. PubMed. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methoxymethyl)-N,6-dimethylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.